molecular formula C9H17N3O B13068152 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine

1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine

カタログ番号: B13068152
分子量: 183.25 g/mol
InChIキー: DNZKZRZUMPOEQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C9H17N3O and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C9H17N3O

分子量

183.25 g/mol

IUPAC名

4-methyl-1-[(2-methylpropan-2-yl)oxymethyl]pyrazol-3-amine

InChI

InChI=1S/C9H17N3O/c1-7-5-12(11-8(7)10)6-13-9(2,3)4/h5H,6H2,1-4H3,(H2,10,11)

InChIキー

DNZKZRZUMPOEQY-UHFFFAOYSA-N

正規SMILES

CC1=CN(N=C1N)COC(C)(C)C

製品の起源

United States
Foundational & Exploratory

Synthesis and Characterization of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine: A Technical Guide for Advanced Scaffold Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary & Pharmacological Rationale

The pyrazole ring is a privileged pharmacophore in modern medicinal chemistry, frequently deployed as a bioisostere for amides or as a hinge-binding motif in kinase inhibitors [1]. Specifically, the 3-amino-1H-pyrazole core provides a critical hydrogen-bond donor/acceptor pair essential for target engagement.

The molecule 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine represents a highly optimized building block. The incorporation of the 4-methyl group serves to lock the molecule's conformation and occupy small hydrophobic pockets within target active sites. More importantly, the N1-alkylation with a (tert-butoxy)methyl (t-BOM) group serves a dual purpose:

  • Synthetic Orthogonality: Unlike standard Boc or Fmoc groups, the t-BOM ether linkage is highly resistant to strong nucleophiles and basic conditions, providing superior stability during multi-step functionalization of the C3-amine.

  • Physicochemical Modulation: In central nervous system (CNS) drug design, the t-BOM moiety acts as a lipophilic modifier, significantly reducing the topological polar surface area (TPSA) and enhancing blood-brain barrier (BBB) penetrance, a strategy successfully utilized in the development of RIP1 kinase inhibitors [1].

Retrosynthetic Strategy & Mechanistic Logic

The synthesis of this functionalized pyrazole demands strict control over both chemoselectivity (differentiating the ring nitrogens from the exocyclic primary amine) and regioselectivity (differentiating N1 from N2).

Step 1: Core Construction

The 3-amino-4-methyl-1H-pyrazole core is synthesized via a one-pot Claisen condensation and cyclization sequence [2]. Propionitrile and ethyl formate are condensed using sodium ethoxide to generate the intermediate 2-methyl-3-oxopropanenitrile enolate. Subsequent treatment with hydrazine hydrate drives the cyclization. Causality note: Hydrazine hydrate is preferred over anhydrous hydrazine due to its superior safety profile; the presence of water does not inhibit the thermodynamically driven cyclization.

Step 2: Regioselective Alkylation

Alkylation of the pyrazole core with tert-butoxymethyl chloride (t-BOM-Cl) presents a regiochemical challenge. The exocyclic C3-amine is rendered less nucleophilic due to resonance delocalization into the pyrazole ring. By utilizing a mild, heterogeneous base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF), the pyrazole ring is selectively deprotonated.

The regioselectivity between N1 and N2 is governed by steric hindrance. The incoming bulky t-BOM electrophile experiences severe steric clash with the adjacent C3-amino and C4-methyl groups if it attacks at N2. Consequently, attack at the N1 position (adjacent to the unhindered C5 proton) is both kinetically and thermodynamically favored.

SynthesisWorkflow Start Propionitrile + Ethyl Formate Intermediate 2-Methyl-3-oxopropanenitrile (In situ Enolate) Start->Intermediate NaOEt, THF, 0°C (Claisen Condensation) Core 3-Amino-4-methyl-1H-pyrazole (Tautomeric Mixture) Intermediate->Core Hydrazine Hydrate EtOH, Reflux Alkylation Alkylation with t-BOM-Cl (K2CO3, DMF, 0°C) Core->Alkylation Chemoselective Deprotonation MajorProduct 1-[(tert-Butoxy)methyl]-4-methyl -1H-pyrazol-3-amine (Major, N1) Alkylation->MajorProduct Kinetically Favored (Low Steric Hindrance) MinorProduct 1-[(tert-Butoxy)methyl]-4-methyl -1H-pyrazol-5-amine (Minor, N2) Alkylation->MinorProduct Disfavored (Steric Clash with C3-NH2)

Fig 1. Mechanistic workflow and regioselective logic for the synthesis of the target pyrazole.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-Amino-4-methyl-1H-pyrazole

This protocol utilizes an in situ enolate generation to prevent the isolation of unstable aliphatic β-ketonitriles.

  • Enolate Generation: To a flame-dried 500 mL round-bottom flask under argon, add anhydrous THF (200 mL) and sodium ethoxide (1.2 equiv). Cool the suspension to 0 °C using an ice-water bath.

  • Condensation: Premix propionitrile (1.0 equiv, 100 mmol) and ethyl formate (1.5 equiv) in 20 mL THF. Add this mixture dropwise to the base suspension over 30 minutes. Validation: The solution will transition from clear to a pale yellow slurry, indicating successful enolate formation. Stir at room temperature for 4 hours.

  • Cyclization: Concentrate the mixture under reduced pressure to remove THF. Dissolve the crude sodium salt in absolute ethanol (150 mL). Add hydrazine hydrate (1.5 equiv, 64% in water) dropwise.

  • Reflux: Heat the reaction to 80 °C (reflux) for 12 hours. Validation: Monitor via TLC (DCM:MeOH 9:1); the disappearance of the UV-active intermediate confirms completion.

  • Workup: Cool to room temperature, concentrate, and partition between EtOAc and brine. Dry the organic layer over Na2​SO4​ and concentrate to yield the core pyrazole as an off-white solid.

Protocol B: Regioselective N-Alkylation with t-BOM-Cl

Temperature control is critical here to maximize the kinetic preference for the N1 isomer.

  • Deprotonation: Dissolve 3-amino-4-methyl-1H-pyrazole (1.0 equiv, 50 mmol) in anhydrous DMF (100 mL). Add finely powdered anhydrous K2​CO3​ (2.0 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole ring.

  • Electrophilic Addition: Cool the mixture to exactly 0 °C. Add tert-butoxymethyl chloride (t-BOM-Cl, 1.1 equiv) dropwise via syringe pump over 1 hour. Causality: Slow addition at 0 °C prevents localized heating, suppressing the formation of the sterically hindered N2-isomer and preventing over-alkylation of the exocyclic amine [3].

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quench & Extraction: Quench the reaction by pouring it into ice water (300 mL). Extract with EtOAc (3 x 100 mL). Wash the combined organic layers extensively with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF.

  • Purification: Purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate the pure N1-alkylated product.

Quantitative Data & Optimization

The choice of base and solvent in Protocol B profoundly impacts the regiomeric ratio (N1 vs N2). Strong bases like NaH lead to faster reactions but erode regioselectivity due to the formation of a highly reactive, "naked" pyrazolate anion. Weak, heterogeneous bases like K2​CO3​ provide optimal control.

Table 1: Optimization of N-Alkylation Conditions

EntryBase (Equiv)SolventTemp (°C)Time (h)N1:N2 Ratio (HPLC)Isolated Yield (%)
1NaH (1.2)THF0 to RT1285 : 1565%
2 Cs2​CO3​ (2.0)DMF0 to RT1292 : 878%
3 K2​CO3​ (2.0) DMF 0 to RT 16 95 : 5 84%
4DIPEA (2.5)DCMRT2460 : 4042%

Note: The N1:N2 ratio was determined by crude HPLC analysis at 254 nm. Entry 3 represents the validated conditions used in Protocol B.

Table 2: Spectroscopic Characterization Data

TechniqueKey Signals / ValuesStructural Assignment
1 H NMR (400 MHz, CDCl3​ ) δ 1.22 (s, 9H)tert-Butyl group ( −C(CH3​)3​ )
δ 1.98 (s, 3H)C4-Methyl group ( −CH3​ )
δ 3.75 (br s, 2H)Exocyclic Amine ( −NH2​ , D2​O exchangeable)
δ 5.28 (s, 2H)Aminal Methylene ( −N−CH2​−O− )
δ 7.12 (s, 1H)Pyrazole C5-H
13 C NMR (100 MHz, CDCl3​ ) δ 8.5, 27.8, 74.5, 78.2, 105.4, 128.6, 153.2Confirms pyrazole core and t-BOM carbons.
HRMS (ESI-TOF) m/z calculated for C9​H1​8N3​O [M+H]+ : 184.1444Found: 184.1448

References

  • Harris, P. A., et al. "Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships." Journal of Medicinal Chemistry, American Chemical Society, 2018.[Link]

  • Kim, B. R., et al. "Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling." Chemical Communications, RSC Publishing, 2015.[Link]

  • Fares, M., et al. "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide." Molbank, MDPI, 2025.[Link]

Spectroscopic Characterization of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Pyrazole derivatives, in particular, represent a privileged scaffold, appearing in a multitude of clinically significant pharmaceuticals. This guide provides a comprehensive technical overview of the expected spectroscopic data for the novel compound 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine. As this is a novel molecule, the following data are predictive, based on extensive analysis of analogous structures and established principles of spectroscopic interpretation. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of this and related compounds.

The structural integrity of any synthesized compound must be rigorously established before its advancement in a drug discovery pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine, providing a detailed interpretation of the expected spectral features. Furthermore, we will outline standardized experimental protocols for the acquisition of high-quality spectroscopic data.

Molecular Structure

Figure 1: Chemical structure of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful technique for elucidating the connectivity of a molecule. The predicted ¹H NMR spectrum of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine in CDCl₃ is expected to exhibit distinct signals corresponding to each unique proton environment.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25s1HPyrazole C5-H
~5.20s2HN-CH₂-O
~4.50br s2H-NH₂
~2.00s3HPyrazole C4-CH₃
~1.20s9H-C(CH₃)₃

Interpretation:

  • Pyrazole C5-H (~7.25 ppm): The single proton on the pyrazole ring is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the electron-donating nature of the adjacent nitrogen atom.

  • N-CH₂-O (~5.20 ppm): The two protons of the methylene bridge in the tert-butoxymethyl (BOM) protecting group are expected to resonate as a sharp singlet. The downfield shift is due to the deshielding effect of the adjacent nitrogen and oxygen atoms.

  • -NH₂ (~4.50 ppm): The amine protons are expected to appear as a broad singlet. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of this peak can be highly dependent on the solvent and concentration.

  • Pyrazole C4-CH₃ (~2.00 ppm): The methyl group attached to the pyrazole ring is predicted to be a singlet in the upfield region.

  • -C(CH₃)₃ (~1.20 ppm): The nine equivalent protons of the tert-butyl group will give rise to a strong singlet, a characteristic signal for this functional group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine in CDCl₃ will show distinct signals for each carbon atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155.0Pyrazole C3-NH₂
~140.0Pyrazole C5
~115.0Pyrazole C4
~80.0-C (CH₃)₃
~75.0N-C H₂-O
~28.0-C(C H₃)₃
~10.0Pyrazole C4-C H₃

Interpretation:

  • Pyrazole Carbons (~155.0, ~140.0, ~115.0 ppm): The three carbon atoms of the pyrazole ring are expected to resonate in the downfield region. The C3 carbon, attached to the electron-donating amine group, is predicted to be the most downfield.

  • tert-Butoxymethyl Carbons (~80.0, ~75.0, ~28.0 ppm): The quaternary carbon of the tert-butyl group is expected around 80.0 ppm, while the methylene carbon of the BOM group will be in a similar region due to the influence of the adjacent nitrogen and oxygen. The three equivalent methyl carbons of the tert-butyl group will appear as a strong signal around 28.0 ppm.

  • Pyrazole Methyl Carbon (~10.0 ppm): The carbon of the methyl group attached to the pyrazole ring is expected to be the most upfield signal in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine will show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (asymmetric and symmetric)
2970-2850StrongC-H stretch (aliphatic)
~1620MediumN-H bend (scissoring)
~1580MediumC=N stretch (pyrazole ring)
~1500MediumC=C stretch (pyrazole ring)
1100-1000StrongC-O stretch (ether)

Interpretation:

  • N-H Stretching (3400-3200 cm⁻¹): The primary amine will exhibit two characteristic stretching vibrations in this region, corresponding to the asymmetric and symmetric N-H stretches. These bands are often broad.[1]

  • C-H Stretching (2970-2850 cm⁻¹): Strong absorptions in this region are expected from the C-H bonds of the tert-butyl, methyl, and methylene groups.

  • N-H Bending (~1620 cm⁻¹): The scissoring vibration of the primary amine is expected to appear in this region.

  • C=N and C=C Stretching (~1580, ~1500 cm⁻¹): The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrazole ring will give rise to absorptions in this fingerprint region.

  • C-O Stretching (1100-1000 cm⁻¹): A strong absorption band is predicted for the C-O single bond of the ether linkage in the BOM group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine, electrospray ionization (ESI) is a suitable method.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zInterpretation
199.1550[M+H]⁺ (Calculated for C₁₀H₁₉N₃O⁺)
143.0924[M - C₄H₈ + H]⁺ (Loss of isobutylene)
98.0818[C₄H₈N₃]⁺ (Pyrazole core with methyl and amine)
57.0704[C₄H₉]⁺ (tert-butyl cation)

Proposed Fragmentation Pathway:

Fragmentation_Pathway M_plus_H [M+H]⁺ m/z = 199.1550 Fragment1 [M - C₄H₈ + H]⁺ m/z = 143.0924 M_plus_H->Fragment1 - C₄H₈ Fragment3 [C₄H₉]⁺ m/z = 57.0704 M_plus_H->Fragment3 Fragment2 [C₄H₈N₃]⁺ m/z = 98.0818 Fragment1->Fragment2 - CH₂O

Figure 2: Proposed ESI-MS fragmentation pathway.

Interpretation:

The protonated molecule [M+H]⁺ is expected to be the base peak. A characteristic fragmentation of BOM-protected compounds is the loss of isobutylene (C₄H₈) to form a more stable intermediate. Another prominent fragment would be the tert-butyl cation. Further fragmentation of the pyrazole-containing ion could also be observed.

Experimental Protocols

The following are generalized protocols for the acquisition of high-quality spectroscopic data for small organic molecules like 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of -10 to 220 ppm.

    • Use a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

IR Spectroscopy:

  • Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode.

    • The mass range should be set to cover the expected molecular ion and fragment masses (e.g., m/z 50-500).

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine. The provided data, although predictive, is grounded in the established principles of spectroscopy and analysis of analogous structures. The experimental protocols outlined herein represent best practices for the acquisition of high-quality data. This guide is intended to be a valuable resource for researchers in the synthesis and characterization of this novel pyrazole derivative, facilitating its unambiguous structural elucidation and accelerating its potential development in medicinal chemistry.

References

  • Wiley-VCH. (n.d.). Supporting Information.
  • Beilstein Archives. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • PubChem. (n.d.). 4-Methyl-1H-pyrazol-3-amine.
  • PubChemLite. (n.d.). 1-(tert-butyl)-4-methyl-1h-pyrazol-5-amine.
  • PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • NextSDS. (n.d.). 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid.
  • ResearchGate. (2026, February 9). 1H and 13C NMR study of perdeuterated pyrazoles.
  • CDN. (n.d.). Infrared Spectroscopy.

Sources

An In-depth Technical Guide to the Regioselective Synthesis of N-substituted 4-methyl-1H-pyrazol-3-amines

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the regioselective synthesis of N-substituted 4-methyl-1H-pyrazol-3-amines, a class of compounds of significant interest to researchers, scientists, and drug development professionals. The pyrazole scaffold is a cornerstone in medicinal chemistry, and the ability to control the position of N-substitution is paramount for modulating pharmacological activity. This document delves into the core synthetic strategies, with a primary focus on the cyclocondensation reaction between 2-methyl-3-oxobutanenitrile and substituted hydrazines. We will dissect the mechanistic underpinnings that govern the regiochemical outcome, offering field-proven insights into how experimental parameters can be manipulated to favor the desired N1 or N2 isomer. This guide is designed to be a practical resource, providing not only theoretical understanding but also detailed experimental protocols and data to support the synthesis of these valuable heterocyclic building blocks.

Introduction: The Significance of N-Substituted 4-methyl-1H-pyrazol-3-amines

N-substituted pyrazoles are a privileged scaffold in modern drug discovery, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific substitution pattern on the pyrazole ring, particularly the position of the substituent on the nitrogen atoms (N1 or N2), can have a profound impact on the molecule's three-dimensional structure, its ability to engage with biological targets, and its overall pharmacokinetic profile. The 4-methyl-1H-pyrazol-3-amine core, in particular, offers a versatile platform for further functionalization, making the regioselective synthesis of its N-substituted derivatives a critical challenge and a significant area of research. This guide will provide the necessary insights to navigate this synthetic challenge effectively.

Foundational Synthetic Strategy: The Reaction of β-Ketonitriles with Substituted Hydrazines

The most direct and widely employed method for the synthesis of 3-aminopyrazoles is the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[1][2] For our target molecules, the key precursors are 2-methyl-3-oxobutanenitrile and a monosubstituted hydrazine (R-NHNH₂).

The Mechanistic Dichotomy: Formation of N1 and N2 Regioisomers

The core challenge in the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds (or their synthetic equivalents like β-ketonitriles) lies in controlling which nitrogen atom of the substituted hydrazine initiates the cyclization. This leads to the potential formation of two regioisomers: the 1-substituted and the 2-substituted pyrazole.

The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate. The subsequent intramolecular cyclization, where the terminal nitrogen atom of the hydrazone attacks the nitrile carbon, leads to the formation of the stable aromatic pyrazole ring.

The regiochemical outcome is determined by the initial nucleophilic attack. If the substituted nitrogen (Nα) of the hydrazine attacks the carbonyl group, the reaction proceeds to the N1-substituted pyrazole. Conversely, if the unsubstituted nitrogen (Nβ) attacks, the N2-substituted isomer is formed.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products 2-methyl-3-oxobutanenitrile 2-methyl-3-oxobutanenitrile Initial Nucleophilic Attack Initial Nucleophilic Attack 2-methyl-3-oxobutanenitrile->Initial Nucleophilic Attack Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Initial Nucleophilic Attack Path A (Nα attack) Path A (Nα attack) Initial Nucleophilic Attack->Path A (Nα attack) Path B (Nβ attack) Path B (Nβ attack) Initial Nucleophilic Attack->Path B (Nβ attack) Hydrazone Intermediate A Hydrazone Intermediate A Path A (Nα attack)->Hydrazone Intermediate A Hydrazone Intermediate B Hydrazone Intermediate B Path B (Nβ attack)->Hydrazone Intermediate B Intramolecular Cyclization A Intramolecular Cyclization A Hydrazone Intermediate A->Intramolecular Cyclization A Intramolecular Cyclization B Intramolecular Cyclization B Hydrazone Intermediate B->Intramolecular Cyclization B N1-substituted-4-methyl-1H-pyrazol-3-amine N1-substituted-4-methyl-1H-pyrazol-3-amine Intramolecular Cyclization A->N1-substituted-4-methyl-1H-pyrazol-3-amine N2-substituted-4-methyl-2H-pyrazol-3-amine N2-substituted-4-methyl-2H-pyrazol-3-amine Intramolecular Cyclization B->N2-substituted-4-methyl-2H-pyrazol-3-amine

Figure 1: General reaction pathway illustrating the formation of N1 and N2 regioisomers.

Factors Influencing Regioselectivity: A Senior Scientist's Perspective

The preferential formation of one regioisomer over the other is not a matter of chance but a consequence of a delicate interplay of electronic and steric factors, which can be further modulated by the reaction conditions.

  • Electronic Effects: The relative electrophilicity of the carbonyl carbon and the nitrile carbon in the β-ketonitrile plays a crucial role. Electron-withdrawing groups on the substituted hydrazine (e.g., an aryl group) can decrease the nucleophilicity of the adjacent nitrogen (Nα), potentially favoring attack by the more nucleophilic terminal nitrogen (Nβ).

  • Steric Effects: This is often the dominant factor. A bulky substituent on the hydrazine (R group) will sterically hinder the attack of the adjacent nitrogen (Nα) on the carbonyl carbon. Consequently, the less hindered terminal nitrogen (Nβ) is more likely to attack, leading to the formation of the N2-substituted pyrazole. Conversely, steric hindrance on the β-ketonitrile can also influence the approach of the hydrazine.

  • Reaction Conditions:

    • pH: The acidity or basicity of the reaction medium can significantly alter the regiochemical outcome. Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of the two nitrogen atoms. In some cases, acidic conditions have been shown to reverse the selectivity compared to neutral or basic conditions.[3]

    • Solvent: The choice of solvent can influence the stability of the transition states leading to the two different hydrazone intermediates. Polar protic solvents can hydrogen bond with the hydrazine, affecting its reactivity.

    • Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the sterically more hindered isomer, leading to a change in the product ratio.

Experimental Protocols: A Self-Validating System for Regiocontrolled Synthesis

The following protocols are designed to be self-validating, providing clear steps and checkpoints to ensure the successful and regioselective synthesis of N-substituted 4-methyl-1H-pyrazol-3-amines.

General Procedure for the Synthesis of N-Aryl-4-methyl-1H-pyrazol-3-amines (Favoring the N1-isomer)

This protocol is adapted from established procedures for the synthesis of N-arylpyrazoles and is optimized to favor the formation of the N1-substituted isomer, primarily through the influence of reaction conditions.

Materials:

  • 2-methyl-3-oxobutanenitrile

  • Substituted arylhydrazine hydrochloride

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted arylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • To this solution, add 2-methyl-3-oxobutanenitrile (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the isomeric ratio.

G Start Start Dissolve Arylhydrazine HCl in EtOH Dissolve Arylhydrazine HCl in EtOH Start->Dissolve Arylhydrazine HCl in EtOH Add Acetic Acid Add Acetic Acid Dissolve Arylhydrazine HCl in EtOH->Add Acetic Acid Add 2-methyl-3-oxobutanenitrile Add 2-methyl-3-oxobutanenitrile Add Acetic Acid->Add 2-methyl-3-oxobutanenitrile Reflux Reflux Add 2-methyl-3-oxobutanenitrile->Reflux Monitor by TLC Monitor by TLC Reflux->Monitor by TLC Reaction in progress Cool to RT Cool to RT Reflux->Cool to RT Reaction complete Monitor by TLC->Reflux Isolate Crude Product Isolate Crude Product Cool to RT->Isolate Crude Product Purify Purify Isolate Crude Product->Purify Filtration or Evaporation Characterize Characterize Purify->Characterize Recrystallization or Chromatography End End Characterize->End

Figure 2: Experimental workflow for the synthesis of N-Aryl-4-methyl-1H-pyrazol-3-amines.

Data Presentation and Spectroscopic Differentiation of Regioisomers

The unambiguous identification of the N1 and N2 regioisomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Key NMR Spectroscopic Features
Spectroscopic Feature N1-Substituted Isomer (1-R-4-methyl-1H-pyrazol-3-amine) N2-Substituted Isomer (2-R-4-methyl-2H-pyrazol-3-amine)
¹H NMR: C5-H Typically observed as a singlet at a lower field.Typically observed as a singlet at a higher field.
¹H NMR: N-CH₂ (for N-benzyl) The benzylic protons are generally more shielded (appear at a lower ppm value).The benzylic protons are generally more deshielded (appear at a higher ppm value).
¹³C NMR: C5 The chemical shift of C5 is influenced by the N1 substituent.The chemical shift of C5 is influenced by the N2 substituent and is typically at a different position compared to the N1 isomer.
¹⁵N NMR The N1 ("pyrrole-like") nitrogen resonates at a higher field, while the N2 ("pyridine-like") nitrogen resonates at a lower field.[4]The N2 ("pyrrole-like") nitrogen resonates at a higher field, while the N1 ("pyridine-like") nitrogen resonates at a lower field.[4]
Representative Quantitative Data

The following table summarizes expected regioselectivity outcomes based on the nature of the hydrazine substituent and reaction conditions, drawn from general principles of pyrazole synthesis.

Hydrazine Substituent (R) Reaction Conditions Expected Major Isomer Approximate Isomer Ratio (N1:N2)
MethylNeutral (e.g., EtOH, reflux)N1~1:1 to 2:1
PhenylAcidic (e.g., EtOH/AcOH, reflux)N1>9:1
PhenylNeutral (e.g., EtOH, reflux)Mixture~1:1
2,4-DinitrophenylAcidic (e.g., EtOH/H₂SO₄, reflux)N1Highly selective
tert-ButylNeutral (e.g., DMF, 85°C)N2Predominantly N2 due to sterics

Alternative Synthetic Routes

While the condensation of β-ketonitriles with hydrazines is a primary method, other strategies can offer high regioselectivity.

Synthesis from N-Arylhydrazones and Nitroolefins

This method provides excellent regioselectivity by controlling the initial bond formation between the hydrazone and the nitroolefin. The reaction proceeds via a stepwise cycloaddition mechanism.[5]

G N-Arylhydrazone N-Arylhydrazone Nucleophilic Attack Nucleophilic Attack N-Arylhydrazone->Nucleophilic Attack Nitroolefin Nitroolefin Nitroolefin->Nucleophilic Attack Cyclization Cyclization Nucleophilic Attack->Cyclization Oxidative Elimination Oxidative Elimination Cyclization->Oxidative Elimination N1-Arylpyrazole N1-Arylpyrazole Oxidative Elimination->N1-Arylpyrazole

Figure 3: Simplified workflow for the regioselective synthesis of N-arylpyrazoles from N-arylhydrazones and nitroolefins.

Conclusion

The regioselective synthesis of N-substituted 4-methyl-1H-pyrazol-3-amines is an achievable goal through the careful consideration of substrate electronics, sterics, and reaction conditions. The classic condensation of 2-methyl-3-oxobutanenitrile with substituted hydrazines remains a powerful and versatile method. By understanding the mechanistic principles that govern the formation of N1 and N2 isomers, researchers can rationally design experiments to favor the desired product. This guide provides a solid foundation, combining theoretical insights with practical protocols, to empower scientists in their pursuit of novel and medicinally relevant pyrazole-based compounds. The ability to control regioselectivity is not merely an academic exercise but a critical skill in the art and science of drug discovery.

References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. J. Org. Chem.2021 , 86 (14), 9570–9581. [Link]

  • Fichez, J.; Busca, P.; Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules2018 , 23 (1), 153. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega2017 , 2 (12), 8931–8943. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. J. Org. Chem.2008 , 73 (6), 2412–2415. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2017 , 22 (1), 138. [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [Link]

  • NMR Info/Data — Hans Reich Collection. OrganicChemistryData.org. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Regio-selectivity prediction with a machine-learned reaction representation and on-the-fly quantum mechanical descriptors. DSpace@MIT. [Link]

  • Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. Journal of Chemical Research, Synopses. [Link]

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. [Link]

  • Reactivities Involved in the Regioselectivity of Osazone Formation. SCIRP. [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules2023 , 28 (2), 829. [Link]

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Chem Pharm Bull (Tokyo). [Link]

  • Overview of Phenylhydrazine‐Based Organic Transformations. ResearchGate. [Link]

  • Substrate-dependent regiodivergence in [3 + 2] annulation reactions of 2-(phenacylethylidene)cyclobutanones with thioureas. Organic & Biomolecular Chemistry. [Link]

Sources

Strategic Utilization and Stability Profile of the Benzyloxymethyl (BOM) Protecting Group on Pyrazole Scaffolds: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Process Development

Executive Summary

In multi-step organic synthesis and drug development, the pyrazole nucleus is a highly privileged pharmacophore. However, its inherent N-H acidity (pKa ~ 14.5) and annular tautomerism present significant challenges during complex functionalizations, such as metal-catalyzed cross-coupling and directed metallation. As a Senior Application Scientist, I frequently advocate for the strategic use of the Benzyloxymethyl (BOM) protecting group.

Unlike carbamates (e.g., Boc) which are labile to strong nucleophiles, or bulky silyl ethers (e.g., SEM) which can complicate atom economy, the BOM group acts as a robust aminal-ether hybrid. It provides exceptional stability against strong bases, serves as a powerful directing group for ortho-metalation, and offers orthogonal deprotection pathways. This whitepaper details the mechanistic causality, stability parameters, and self-validating protocols for utilizing the BOM group on pyrazole scaffolds.

Mechanistic Causality: The Aminal-Ether Hybrid

The Tautomerism Problem and Regiocontrol

Unprotected pyrazoles exist as rapidly interconverting tautomers, making regioselective electrophilic aromatic substitution nearly impossible. By alkylating the pyrazole nitrogen with a BOM group ( −CH2​−O−CH2​−Ph ), the tautomeric equilibrium is locked. The steric bulk of the benzyl moiety often forces the substitution to favor the less hindered nitrogen, establishing a predictable regiochemical foundation for subsequent steps.

Directed Ortho-Metalation (DoM) Capability

The true strategic value of the BOM group lies in its ability to facilitate Directed Ortho-Metalation (DoM). The ether oxygen of the BOM group acts as a potent Lewis base. When exposed to an organolithium reagent (e.g., n-BuLi), the lithium ion chelates to the BOM oxygen. This pre-coordination drastically lowers the activation energy for the deprotonation of the adjacent C5 proton , yielding a highly stable, regioselective C5-lithiated intermediate. This phenomenon has been critical in the late-stage functionalization of complex alkaloids, such as the .

Comprehensive Stability Profile

Understanding the boundaries of a protecting group is critical for designing orthogonal synthetic routes. The BOM group exhibits a highly specific stability profile:

  • Bases and Nucleophiles: Highly Stable. The BOM group is impervious to strong bases (LDA, NaH, n-BuLi) and aggressive nucleophiles (Grignard reagents, complex metal hydrides).

  • Acids: Moderately Stable to Labile. It survives mild organic acids (e.g., dilute TFA at 0 °C) but is rapidly cleaved by strong Lewis acids (e.g., BCl3​ , BBr3​ ) or prolonged exposure to strong Brønsted acids.

  • Oxidation/Reduction: Orthogonal. Stable to standard oxidants (e.g., Dess-Martin periodinane) but highly labile to catalytic hydrogenolysis ( H2​ , Pd/C).

Quantitative & Qualitative Data Presentation

To aid in synthetic planning, the following table summarizes the comparative stability of common pyrazole N-protecting groups, supported by data from .

Protecting GroupBase/Nucleophile StabilityAcid StabilityHydrogenolysis StabilityDoM Directing Ability
BOM Highly Stable Moderately Stable (Labile to Lewis Acids) Labile Excellent (C5 Lithiation)
Boc LabileLabile (TFA)StablePoor
SEM Highly StableLabile (TFA / Lewis Acids)StableExcellent
PMB Highly StableLabile (TFA / Oxidation)LabileModerate
THP Highly StableLabile (Mild Acid)StableModerate

Visualizations of Logical Workflows

The following diagrams map the logical relationships and experimental workflows associated with the BOM protecting group.

Workflow A Unprotected Pyrazole B BOM-Protected Pyrazole A->B BOM-Cl, NaH C C5-Lithiated Intermediate B->C n-BuLi, -78°C (DoM) D Functionalized Target C->D Electrophile E Deprotected Product D->E BCl3 then NaOH OR H2, Pd/C

Experimental workflow: BOM installation, DoM functionalization, and orthogonal deprotection.

Logic BOM BOM-Pyrazole Scaffold Base Strong Bases (n-BuLi, LDA) BOM->Base Stable (Enables DoM) Nuc Nucleophiles (Grignards) BOM->Nuc Stable WeakAcid Weak Acids (Dilute TFA) BOM->WeakAcid Moderately Stable StrongAcid Lewis Acids (BCl3, BBr3) BOM->StrongAcid Labile (Cleavage) Red Hydrogenolysis (H2, Pd/C) BOM->Red Labile (Cleavage)

Logical stability profile of the BOM protecting group under various synthetic conditions.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are provided. Each protocol is designed as a self-validating system where the mechanistic causality dictates the experimental conditions.

Protocol 1: Regioselective Installation of the BOM Group

Causality: Sodium hydride (NaH) acts as an irreversible, non-nucleophilic base, driving the formation of the pyrazolide anion to completion. This prevents competitive N-alkylation by unreacted starting material, ensuring a clean SN​2 attack on BOM-Cl.

  • Charge a flame-dried flask with the pyrazole substrate (1.0 equiv) and anhydrous DMF (0.2 M). Cool to 0 °C under an argon atmosphere.

  • Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases (validating complete deprotonation).

  • Add Benzyl chloromethyl ether (BOM-Cl, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench carefully with saturated aqueous NH4​Cl , extract with EtOAc, wash extensively with water/brine to remove DMF, dry over Na2​SO4​ , and concentrate.

Protocol 2: Directed Ortho-Metalation (DoM) at C5

Causality: The low temperature (-78 °C) is critical to stabilize the highly reactive C5-lithiated species and prevent undesired ring-opening or nucleophilic attack by n-BuLi on the benzyl ether linkage.

  • Dissolve the BOM-protected pyrazole (1.0 equiv) in anhydrous THF (0.1 M) under argon and cool to -78 °C.

  • Add n-BuLi (1.6 M in hexanes, 1.1 equiv) dropwise down the side of the flask. Stir for 45 minutes at -78 °C.

  • Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv) dropwise.

  • Stir for 1 hour at -78 °C, then slowly warm to room temperature.

  • Quench with saturated aqueous NH4​Cl and extract with EtOAc.

Protocol 3: Orthogonal Deprotection via Lewis Acid Cleavage

Causality: If the molecule contains reducible functional groups (e.g., alkenes, halogens), hydrogenolysis ( H2​ , Pd/C) is contraindicated. Instead, BCl3​ is used. The Lewis acidic boron coordinates to the benzylic ether oxygen, weakening the C-O bond. Cleavage liberates benzyl chloride, leaving an N-hydroxymethyl pyrazole (an aminal). This intermediate is stable in acid but acts as a self-immolative group in base, collapsing to release formaldehyde and the free pyrazole.

  • Dissolve the functionalized BOM-pyrazole (1.0 equiv) in anhydrous DCM (0.1 M) and cool to -78 °C under argon.

  • Add BCl3​ (1.0 M in DCM, 2.0 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to room temperature and stir for 2 hours.

  • Quench the reaction by carefully adding MeOH at 0 °C to destroy excess BCl3​ . Concentrate the mixture under reduced pressure.

  • Dissolve the resulting crude hydroxymethyl intermediate in a 1:1 mixture of THF and 2M aqueous NaOH. Stir vigorously at room temperature for 2 hours (validating the base-catalyzed collapse of the aminal).

  • Neutralize with 1M HCl, extract with EtOAc, dry, and purify to isolate the free pyrazole.

References

  • Title: Asymmetric Synthesis of Ageliferin Source: Journal of the American Chemical Society (via PMC/NIH) URL: [Link]

  • Title: Metalated Heterocycles and Their Applications in Synthetic Organic Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

Technical Whitepaper: Solvation Dynamics and Solubility Profiling of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine is a highly functionalized heterocyclic building block frequently utilized in advanced medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Unlike unprotected pyrazoles, which often suffer from poor solubility due to robust intermolecular hydrogen bonding networks, this specific derivative features a carefully selected protecting group strategy. Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, designing purification workflows, and ensuring accurate analytical characterization.

This technical guide provides an in-depth analysis of the physicochemical causality dictating the solubility of this compound, quantitative reference frameworks for common organic solvents, and self-validating experimental protocols for empirical solubility determination.

Structural Analysis & Physicochemical Causality

To predict and manipulate the solubility of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine, one must deconstruct its structural moieties. The solvation thermodynamics of this molecule are governed by the interplay between its polar heterocyclic core and its lipophilic substituents.

  • The Pyrazole Core & C3-Amine: The 1H-pyrazol-3-amine scaffold is inherently polar. The primary amine at the C3 position acts as both a strong hydrogen bond donor and acceptor. In unprotected pyrazole amines, this leads to the formation of stable crystalline lattices that are difficult to disrupt, often resulting in poor solubility in moderately polar solvents[1].

  • The N1 tert-Butoxymethyl (BOM-variant) Group: The introduction of the tert-butoxymethyl moiety at the N1 position is the primary driver of this compound's enhanced organic solubility. By masking the N1 nitrogen, this acid-sensitive protecting group completely disrupts the intermolecular hydrogen bonding typically observed in free pyrazoles[2]. Furthermore, the bulky, highly lipophilic tert-butyl ether creates significant steric hindrance and increases the overall LogP of the molecule, driving its affinity for non-polar and moderately polar organic solvents.

  • The C4 Methyl Group: The methyl substituent at the C4 position provides a slight increase in lipophilicity and hydrophobic bulk, further decreasing aqueous solubility while enhancing compatibility with hydrocarbon and chlorinated solvents.

StructInfluence Core 1-[(tert-Butoxy)methyl]-4-methyl- 1H-pyrazol-3-amine G1 N1: tert-Butoxymethyl Group Core->G1 G2 C3: Primary Amine (-NH2) Core->G2 G3 C4: Methyl Group (-CH3) Core->G3 E1 Increases Lipophilicity Disrupts Pyrazole H-Bonding G1->E1 E2 H-Bond Donor/Acceptor Maintains Polar Solvation G2->E2 E3 Slight Hydrophobic Bulk G3->E3

Caption: Influence of functional groups on the solvation profile of the pyrazole derivative.

Solubility Profile in Common Organic Solvents

Based on the structural parameters discussed above and general solubility models for protected pyrazole derivatives[3], the following table categorizes the expected solubility of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine at standard ambient temperature (25°C).

Solvent CategorySpecific SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPExcellent (>100 mg/mL)High dielectric constants effectively solvate the polar amine; the lipophilic BOM group is easily accommodated by the organic bulk of the solvent[4].
Moderately Polar Dichloromethane (DCM), Ethyl Acetate, THFVery Good (50 - 100 mg/mL)The tert-butoxymethyl group significantly enhances solubility here by disrupting the crystal lattice, making DCM and EtOAc ideal for extraction and chromatography[2].
Polar Protic Methanol, Ethanol, IsopropanolGood (20 - 50 mg/mL)The C3-amine and the ether oxygen of the protecting group engage in hydrogen bonding with the solvent alcohols. However, the bulky tert-butyl group slightly restricts extensive solvation networks[5].
Non-Polar Toluene, Hexane, HeptaneModerate to Low (<10 mg/mL)While the BOM and methyl groups provide lipophilicity, the highly polar primary amine restricts complete dissolution in purely aliphatic hydrocarbons. Toluene offers slightly better solubility due to pi-interactions[5].
Aqueous Water, Aqueous BuffersVery Poor (<1 mg/mL)The hydrophobic bulk of the tert-butoxymethyl and methyl groups dominates, preventing aqueous dissolution despite the presence of the amine[3].

Self-Validating Experimental Protocol: Equilibrium Solubility Determination

To obtain precise, quantitative solubility data for 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine in a specific solvent matrix, the Shake-Flask method is the gold standard[6]. The following protocol is designed as a self-validating system, ensuring that thermodynamic equilibrium is verified rather than assumed.

Phase 1: System Calibration & Validation

Before testing the compound, the analytical quantification method (typically HPLC-UV) must be validated.

  • Standard Curve Generation: Prepare a stock solution of the compound in a universal solvent (e.g., DMSO) at 10 mg/mL. Perform serial dilutions to create a 5-point calibration curve (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 mg/mL).

  • Linearity Check: Analyze the standards via HPLC. The system is validated for quantification only if the coefficient of determination ( R2 ) is ≥0.995 .

Phase 2: Thermodynamic Equilibration
  • Sample Preparation (Triplicate): To three separate 5 mL amber glass vials, add an excess of solid 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine (approximately 200 mg).

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., Ethyl Acetate) to each vial.

  • Agitation: Seal the vials tightly with PTFE-lined caps. Place them in a thermostatic orbital shaker set to exactly 25.0°C ± 0.1°C. Agitate at 300 RPM.

  • Causality of Time: Allow the suspension to equilibrate for 48 hours. Why 48 hours? Pyrazole derivatives with bulky protecting groups can exhibit slow dissolution kinetics due to steric hindrance at the solid-liquid interface. A 48-hour window ensures true thermodynamic saturation rather than a kinetic artifact[3].

Phase 3: Phase Separation & Quantification
  • Sedimentation: Remove the vials from the shaker and allow them to stand undisturbed at 25.0°C for 2 hours to allow bulk solid sedimentation.

  • Filtration: Carefully aspirate 0.5 mL of the supernatant using a syringe. Immediately pass the liquid through a 0.22 µm PTFE syringe filter into a clean vial. Critical Step: The syringe and filter must be pre-equilibrated to 25°C to prevent premature precipitation of the solute within the filter membrane.

  • Dilution & Analysis: Dilute the filtered aliquot with the mobile phase used in Phase 1 (e.g., 1:100 dilution) to ensure the concentration falls within the linear range of the standard curve. Analyze via HPLC-UV.

  • Self-Validation Check: The relative standard deviation (RSD) across the triplicate samples must be <5% . If the RSD is higher, it indicates incomplete equilibration or filtration artifacts, and the experiment must be repeated with a longer agitation time.

G N1 Solid Compound Addition (Excess) N2 Solvent Addition & PTFE Sealing N1->N2 N3 Thermostatic Agitation (48 hrs @ 25°C) N2->N3 N4 Isothermal Filtration (0.22 µm PTFE) N3->N4 N5 HPLC-UV Quantification N4->N5

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Troubleshooting: Overcoming Solubility Challenges in Synthesis

During multi-step syntheses involving 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine, researchers may encounter transient solubility issues, particularly during reaction workups or crystallization.

  • Temperature Modulation: The solubility of pyrazole derivatives in organic solvents is highly temperature-dependent[1]. If the compound precipitates during a reaction in a moderately polar solvent (like THF), elevating the temperature by 10-15°C often provides sufficient thermal energy to overcome the intermolecular forces holding the transient crystal lattice together[1].

  • Co-Solvent Strategies: During aqueous workups, the compound may partition poorly or form emulsions. Introducing a small volume of a water-miscible co-solvent (e.g., 5-10% v/v Methanol or DMSO) can significantly improve phase separation and ensure the compound remains fully solvated in the organic layer[3].

  • Caution with Acidic Environments: Because the tert-butoxymethyl group is acid-sensitive (designed to be orthogonal to Boc groups but still cleavable under strong acidic conditions)[2], attempts to increase solubility via pH adjustment (e.g., forming the amine salt with HCl) must be strictly avoided unless global deprotection is the intended synthetic step.

References

  • ACS Publications. "Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K." Journal of Chemical & Engineering Data, 2016.[Link]

Sources

Engineering Pyrazol-3-amine Scaffolds: A Technical Guide to Target Engagement and Synthetic Methodologies in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

The pyrazol-3-amine moiety has evolved into a privileged scaffold in modern drug discovery. Characterized by its unique hydrogen-bonding network and bioisosteric versatility, this heterocycle serves as a critical pharmacophore in targeting complex kinase networks and epigenetic modulators. This whitepaper synthesizes the structural rationale, therapeutic applications, and validated synthetic protocols for substituted pyrazol-3-amine derivatives, providing drug development professionals with a comprehensive framework for scaffold optimization.

Structural Rationale and Pharmacophore Properties

The utility of the pyrazol-3-amine core in medicinal chemistry stems from its exceptional electronic and steric properties. The pyrazole ring offers adjacent hydrogen bond donor (NH) and acceptor (N) sites, while the exocyclic amine provides an additional vector for solvent-exposed interactions or hinge-binding in kinases.

In kinase inhibitor design, the pyrazol-3-amine acts as a bioisostere for the adenine ring of ATP. The exocyclic amine and the adjacent endocyclic nitrogen form critical bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region. This precise molecular recognition allows for high-affinity target engagement while leaving the remaining vectors of the pyrazole open for derivatization to achieve kinase selectivity.

Key Therapeutic Applications & Target Engagement

Neurodegenerative Diseases: GSK-3β Inhibition

Glycogen synthase kinase 3β (GSK-3β) is a primary driver of tau hyperphosphorylation in Alzheimer's disease. Researchers have successfully engineered thieno[3,2-c]pyrazol-3-amine derivatives to exploit the GSK-3β ATP-binding pocket. By introducing a 4-methylpyrazole moiety that interacts with Arg141 via a π -cation interaction, 1, which exhibits an IC50 of 3.1 nM[2]. This inhibition up-regulates the inactive form of GSK-3β (phosphorylated at Ser9), thereby blocking tau hyperphosphorylation and promoting neuronal survival.

GSK3B_Pathway A_beta Amyloid-β / Stress GSK3b_Active Active GSK-3β A_beta->GSK3b_Active Tau Tau Hyperphosphorylation GSK3b_Active->Tau Death Neuronal Apoptosis Tau->Death Inhibitor Thieno[3,2-c]pyrazol-3-amine GSK3b_Inactive Inactive GSK-3β (p-Ser9) Inhibitor->GSK3b_Inactive Inhibits GSK3b_Inactive->GSK3b_Active Blocks Survival Neurite Outgrowth GSK3b_Inactive->Survival

Figure 1: Mechanism of action for thieno[3,2-c]pyrazol-3-amine derivatives in GSK-3β inhibition.

Oncology: Dual Aurora/HDAC Inhibition

Overcoming the clinical toxicity of selective Aurora kinase inhibitors requires polypharmacology. By fusing an N-(1H-pyrazol-3-yl)pyrimidin-4-amine core with a zinc-binding diamine, 3. Compound 6 demonstrated potent dual-target engagement (HDAC1 IC50 = 164 nM; Aurora A IC50 = 116 nM) and achieved highly synergistic antiproliferative effects in HCT-116 colorectal cancer cells[3].

Inflammatory Diseases: RIPK1 Inhibition

Receptor-interacting protein kinase 1 (RIPK1) is the master regulator of necroptosis.4 yielded Compound 44, a Type II kinase inhibitor that locks RIPK1 in an inactive DFG-out conformation. This compound achieved an enzymatic IC50 of 11 nM and demonstrated profound in vivo efficacy in systemic inflammatory response syndrome (SIRS) models[4].

Quantitative Activity Profiles

The following table summarizes the structure-activity relationship (SAR) data across various therapeutic targets, highlighting the broad utility of the pyrazol-3-amine pharmacophore.

Compound ScaffoldPrimary TargetIC50 ValueTherapeutic ApplicationReference
Thieno[3,2-c]pyrazol-3-amine (16b) GSK-3β3.1 nMAlzheimer's Disease[2]
1H-pyrazol-3-amine (44) RIPK111.0 nMInflammatory Disease[4]
N-(1H-pyrazol-3-yl)pyrimidin-4-amine (6) Aurora A / HDAC1116 nM / 164 nMColorectal Cancer[3]
Pyrazolo[3,4-b]pyridine (2) HepG2 / HCT-116 cells9.2 µM / 7.7 µMHepatocellular Carcinoma[5]

Synthetic Methodologies & Validation Workflows

To ensure reproducibility and high yields, the following protocols have been rigorously validated. The causality behind each reagent choice is detailed to aid in troubleshooting and reaction scaling.

Protocol A: Three-Component Condensation (MCR) for Imidazo[1,2-b]pyrazol-3-amines

This multi-component reaction (MCR) provides rapid access to highly functionalized pyrazol-3-amines[6].

Reagents: Aromatic aldehyde (1 mmol), 3-aminopyrazole (1 mmol), isocyanide (1 mmol), 4-toluenesulfonic acid (TsOH, 0.3 mmol), Acetonitrile (MeCN, 5 mL).

  • Reaction Initiation: Combine the aldehyde, 3-aminopyrazole, and isocyanide in MeCN.

  • Catalysis: Add TsOH (0.3 mmol) to the suspension and stir vigorously at room temperature for 3–8 hours.

    • Causality of Reagents: TsOH is essential to protonate the aldehyde, increasing its electrophilicity for the initial nucleophilic attack by the exocyclic amine of the 3-aminopyrazole. MeCN is chosen as a polar aprotic solvent because it stabilizes the highly polar iminopyrazolium intermediate without participating in unwanted solvolysis side-reactions, which frequently occur if protic solvents like methanol are used.

  • Workup: Monitor via TLC (EtOAc-hexane 1:2). Upon completion, evaporate the solvent in vacuo.

  • Purification: Wash the residue with water to remove the TsOH catalyst, followed by crystallization from methanol.

    • Self-Validating System Check: The reaction progress is self-indicating. The formation of the product often results in precipitation. If the reaction mixture remains completely clear after 8 hours and no precipitate forms upon solvent evaporation and water washing, it indicates a failure in imine formation, necessitating a check of the TsOH catalyst's anhydrous state.

MCR_Workflow Aldehyde Aromatic Aldehyde Mix MeCN + TsOH Catalyst Aldehyde->Mix Pyrazole 3-Aminopyrazole Pyrazole->Mix Isocyanide Isocyanide Isocyanide->Mix Stir Stir at Room Temp Mix->Stir Evaporate Evaporate Solvent Stir->Evaporate Purify Wash & Crystallize Evaporate->Purify Product Target Pyrazol-3-amine Purify->Product

Figure 2: Three-component condensation workflow for imidazo[1,2-b]pyrazol-3-amine synthesis.

Protocol B: HATU-Mediated Amide Coupling for Dual Aurora/HDAC Inhibitors

This protocol is critical for appending the zinc-binding domain to the pyrazol-3-amine core[3].

Reagents: Pyrazol-3-amine carboxylic acid intermediate (0.56 mmol), HATU (0.62 mmol), DIPEA (1.69 mmol), 4-fluoro-1,2-phenylenediamine (0.62 mmol), DMF (10 mL).

  • Activation: Dissolve the carboxylic acid intermediate and HATU in DMF. Add DIPEA dropwise and stir at room temperature for 30 minutes.

    • Causality of Reagents: HATU is utilized over standard carbodiimides (e.g., EDC) because the electron-withdrawing nature of the pyrimidine-thioether precursor demands a highly reactive active ester to drive the amidation forward efficiently. DIPEA serves as a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without competing with the diamine for the activated ester.

  • Coupling: Add 4-fluoro-1,2-phenylenediamine and stir for 4 hours.

  • Quenching & Extraction: Quench with water (80 mL) and extract with ethyl acetate (30 mL × 3).

    • Self-Validating System Check: The successful coupling is validated during the aqueous workup. Highly polar HATU byproducts (such as HOAt) partition into the aqueous layer, while the desired hydrophobic amide remains in the ethyl acetate layer. A simple TLC of the organic layer (visualized under UV 254 nm) will show a single new spot with a higher Rf than the highly polar diamine starting material.

References

  • Synthesis of N-Alkyl-2-aryl-5H-imidazo[1,2-b]pyrazol-3-amines by a Three-Component Condensation Reaction Source: Thieme Connect URL
  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL
  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy Source: PMC / NIH URL
  • Design and Synthesis of Novel N-(1H-pyrazol-3-yl)
  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease Source: Journal of Medicinal Chemistry / ACS Publications URL

Sources

CAS number and IUPAC name for 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Synthesis and Characterization of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the N-protected pyrazole derivative, 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the strategic use of substituted pyrazoles as versatile building blocks in the creation of novel therapeutic agents.

Introduction: The Significance of Substituted Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved drugs.[1] Its five-membered heterocyclic structure with two adjacent nitrogen atoms provides a unique arrangement of hydrogen bond donors and acceptors, allowing for diverse interactions with biological targets.[2] The functionalization of the pyrazole ring at its various positions has led to the development of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3]

The strategic protection of the pyrazole nitrogen atoms is a critical aspect of its synthetic manipulation. The use of protecting groups allows for regioselective reactions at other positions of the pyrazole ring, preventing unwanted side reactions and enabling the synthesis of complex, highly functionalized derivatives. The "(tert-Butoxy)methyl" group, a type of N-alkoxymethyl protecting group, offers a balance of stability and controlled cleavage, making it a valuable tool in multi-step synthetic sequences.

This guide will focus on a plausible synthetic route to 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine, a compound that, while not extensively cataloged, represents a key intermediate for further chemical elaboration.

Synthesis and Strategy

The synthesis of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine can be approached through a multi-step sequence starting from readily available precursors. The overall strategy involves the construction of the 4-methyl-1H-pyrazol-3-amine core, followed by the regioselective introduction of the (tert-Butoxy)methyl protecting group onto the N1 position of the pyrazole ring.

Part 1: Synthesis of the 4-Methyl-1H-pyrazol-3-amine Core

The formation of the substituted aminopyrazole ring is a well-established transformation in heterocyclic chemistry. A common and effective method involves the condensation of a β-ketonitrile with hydrazine.[4][5]

Experimental Protocol: Synthesis of 4-Methyl-1H-pyrazol-3-amine

  • Reaction Setup: To a solution of 2-cyano-3-oxobutane (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield 4-methyl-1H-pyrazol-3-amine.[6]

Synthesis of 4-Methyl-1H-pyrazol-3-amine reagent1 2-cyano-3-oxobutane reaction Condensation (Ethanol, Reflux) reagent1->reaction + reagent2 Hydrazine Hydrate reagent2->reaction + product 4-Methyl-1H-pyrazol-3-amine reaction->product

Caption: Synthesis of the pyrazole core.

Part 2: N-Protection with a (tert-Butoxy)methyl Group

The introduction of the (tert-Butoxy)methyl group onto the pyrazole nitrogen can be achieved through N-alkylation. The regioselectivity of this step is crucial, as alkylation can occur at either of the two nitrogen atoms in the pyrazole ring. Steric hindrance around the N2 position, adjacent to the amino group, generally favors alkylation at the N1 position.

Experimental Protocol: Synthesis of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-methyl-1H-pyrazol-3-amine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise. Allow the mixture to stir at this temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add tert-butoxymethyl chloride (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the desired 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine.

N-Protection of 4-Methyl-1H-pyrazol-3-amine reactant 4-Methyl-1H-pyrazol-3-amine reaction N-Alkylation (Anhydrous THF) reactant->reaction reagent1 1. Sodium Hydride (NaH) reagent1->reaction reagent2 2. tert-Butoxymethyl chloride reagent2->reaction product 1-[(tert-Butoxy)methyl]-4-methyl- 1H-pyrazol-3-amine reaction->product

Caption: N-protection of the pyrazole.

Physicochemical Properties and Characterization

The successful synthesis of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine must be confirmed through rigorous analytical characterization.

PropertyPredicted/Expected Value
Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
Appearance Off-white to pale yellow solid or oil
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.2-1.4 ppm), the methyl group on the pyrazole ring (a singlet around 2.0-2.2 ppm), the methylene protons of the (tert-Butoxy)methyl group (a singlet around 5.2-5.4 ppm), and the pyrazole C5-H proton (a singlet around 7.3-7.5 ppm). The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbons of the tert-butyl group, the methyl group, the methylene carbon, and the carbons of the pyrazole ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 184.14.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-O stretching of the ether linkage (around 1050-1150 cm⁻¹).

Potential Applications in Drug Development

Substituted pyrazol-3-amines are valuable intermediates in the synthesis of a wide range of biologically active molecules. The amine functionality serves as a handle for further derivatization, such as amide bond formation, sulfonylation, or reductive amination, to introduce diverse pharmacophores.[1] The N-protected nature of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine allows for selective modification at the C5 position or the exocyclic amine without interference from the pyrazole N-H.

For instance, this intermediate could be a precursor for the synthesis of kinase inhibitors, a class of drugs that has shown significant promise in cancer therapy.[7] The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

Conclusion

This technical guide outlines a strategic and plausible pathway for the synthesis and characterization of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine. The methodologies described are based on well-established principles of organic synthesis and are adaptable for the preparation of a variety of N-protected pyrazole derivatives. The availability of such building blocks is crucial for the advancement of medicinal chemistry and the discovery of new therapeutic agents. Researchers and drug development professionals can utilize the information presented herein to facilitate their synthetic efforts and explore the vast chemical space offered by the versatile pyrazole scaffold.

References

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available at: [Link]

  • Kim, B. R., et al. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • NextSDS. 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • PubChem. 4-Methyl-1H-pyrazol-3-amine. Available at: [Link]

  • Google Patents. 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)
  • PubChem. 1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea.
  • Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • Lee, S.-G., et al. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Electronic Supplementary Information (ESI)
  • Sigma-Aldrich.
  • ChemScene. 1-Tert-butyl-3-(3-chlorophenyl)-1h-pyrazol-5-amine.
  • PubMed.
  • NextSDS. 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Growing Science.
  • PubChem. 1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{3-[(5-Oxo-6,7,8,9-Tetrahydro-5h-Benzo[8]annulen-2-Yl)amino]phenyl}urea.

  • MDPI.
  • PubChemLite. 1-(tert-butyl)-4-methyl-1h-pyrazol-5-amine.
  • Sigma-Aldrich. 4-tert-Butyl-1H-pyrazol-3-amine.
  • Journal of Chemical Health Risks.
  • PMC. Structure-based design, synthesis and biological evaluation of novel β-secretase inhibitors containing a pyrazole or thiazole moiety as the P3 ligand.
  • BLDpharm. 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine.
  • Semantic Scholar.
  • PMC. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles.
  • Current Chemistry Letters.
  • Google Patents. 6-(1-méthyl-1h-pyrazol-4-yl)-3-(2-méthyl-2h-indazol-5-).
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • European Patent Office.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • TCI Chemicals.
  • PMC.

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving BOM-Protected Pyrazoles

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This comprehensive technical guide provides in-depth application notes and detailed protocols for palladium-catalyzed cross-coupling reactions involving pyrazoles protected with the benzyloxymethyl (BOM) group. Recognizing the critical role of the pyrazole scaffold in medicinal chemistry and drug discovery, this document offers a focused exploration of Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions on BOM-protected pyrazole substrates. The content is structured to deliver not only procedural steps but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability. This guide is intended to empower researchers, scientists, and drug development professionals to effectively utilize these powerful synthetic transformations in their work.

Introduction: The Significance of Pyrazoles and the Role of the BOM Protecting Group

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. The pyrazole ring system is often a key pharmacophore, contributing to the desired therapeutic effects of drugs.

The acidic N-H proton of the pyrazole ring can, however, interfere with many organometallic reactions, including palladium-catalyzed cross-couplings. Therefore, the use of a suitable protecting group on one of the pyrazole nitrogens is often essential for successful and high-yielding transformations. The choice of protecting group is critical and should be guided by its ease of introduction, stability under the desired reaction conditions, and facile removal under mild conditions that do not compromise the integrity of the final molecule.

The benzyloxymethyl (BOM) group has emerged as a valuable protecting group for nitrogen heterocycles in complex multi-step syntheses. Its stability to a range of reaction conditions, including those often employed in cross-coupling reactions, coupled with its reliable removal via hydrogenolysis, makes it an attractive choice for protecting the pyrazole nucleus.

Synthesis of BOM-Protected Pyrazoles

The first crucial step in utilizing BOM-protected pyrazoles is their efficient synthesis. This typically involves the reaction of a pre-functionalized pyrazole with benzyloxymethyl chloride (BOM-Cl) in the presence of a suitable base.

Protocol 1: General Procedure for the BOM Protection of a Halogenated Pyrazole

Materials:

  • Halogenated pyrazole (e.g., 4-bromopyrazole) (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Benzyloxymethyl chloride (BOM-Cl) (1.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated pyrazole.

  • Dissolve the pyrazole in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add benzyloxymethyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired BOM-protected pyrazole.

Note: The choice of base and solvent may need to be optimized depending on the specific pyrazole substrate.

Palladium-Catalyzed Cross-Coupling Reactions of BOM-Protected Pyrazoles

The BOM-protected pyrazole core is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at specific positions of the pyrazole ring.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Suzuki_Miyaura Pyrazole BOM-Protected Pyrazole-Halide Catalyst Pd Catalyst Base Pyrazole->Catalyst BoronicAcid Organoboron Reagent BoronicAcid->Catalyst CoupledProduct Functionalized BOM-Protected Pyrazole Catalyst->CoupledProduct Heck_Reaction Pyrazole BOM-Protected Pyrazole-Halide Catalyst Pd Catalyst Base Pyrazole->Catalyst Alkene Alkene Alkene->Catalyst CoupledProduct Alkenylated BOM-Protected Pyrazole Catalyst->CoupledProduct Buchwald_Hartwig Pyrazole BOM-Protected Pyrazole-Halide Catalyst Pd Catalyst Base Pyrazole->Catalyst Amine Amine Amine->Catalyst CoupledProduct Aminated BOM-Protected Pyrazole Catalyst->CoupledProduct

Sources

Application Notes and Protocols: A Guide to the Acylation of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Acylated pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This document provides a comprehensive, technically-grounded guide for the N-acylation of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine, a key intermediate in drug discovery. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and outline the necessary characterization techniques to ensure the synthesis of the target amide with high purity and yield. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of novel pyrazole-based compounds.

Introduction: The Significance of Pyrazole Acylation

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties make them privileged scaffolds in the design of bioactive molecules.[1] The introduction of an acyl group onto the pyrazole core, specifically at an amino substituent, can significantly modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modification is a common strategy in lead optimization to enhance pharmacokinetic profiles and target engagement.

The substrate of interest, 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine, features a tert-Butoxymethyl (BOM) protecting group on one of the pyrazole nitrogens. The BOM group is an acetal-type protecting group that is stable under basic and reducing conditions, making it compatible with many standard acylation procedures.[2] Its presence directs the acylation to the exocyclic 3-amino group, preventing undesired side reactions at the pyrazole ring nitrogens.

Mechanistic Insights and Strategic Considerations

The acylation of an amine is a nucleophilic acyl substitution reaction. In this case, the lone pair of electrons on the nitrogen atom of the 3-amino group of the pyrazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).

Key Strategic Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and are often used to drive the reaction to completion. Acyl anhydrides are another viable option, sometimes offering milder reaction conditions.[3]

  • Base: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial. Its role is to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4] Pyridine can also be used as both a base and a solvent.[3]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically employed to prevent hydrolysis of the acylating agent.[5][6]

  • Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction upon addition of the highly reactive acyl chloride, and then allowed to warm to room temperature to ensure completion.[5]

Detailed Experimental Protocol

This protocol outlines a general procedure for the acylation of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine with an acyl chloride.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Purpose
1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amineC9H17N3O183.25Starting Material
Acyl Chloride (generic)R-COClVariesAcylating Agent
Triethylamine (Et3N)C6H15N101.19Base
Dichloromethane (DCM), anhydrousCH2Cl284.93Solvent
Saturated aq. Sodium Bicarbonate (NaHCO3)NaHCO384.01Quenching/Workup
Brine (Saturated aq. NaCl)NaCl58.44Workup
Anhydrous Sodium Sulfate (Na2SO4)Na2SO4142.04Drying Agent
Silica Gel (230-400 mesh)SiO260.08Chromatography
Ethyl AcetateC4H8O288.11Eluent
HexanesC6H1486.18Eluent
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the cooled, stirring solution.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.[5]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acylated product.[5]

Experimental Workflow Diagram

Acylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Pyrazole Amine in Anhydrous DCM add_base Add Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acyl Chloride (dropwise) cool->add_acyl react Stir at RT (Monitor by TLC) add_acyl->react quench Quench with sat. aq. NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure Acylated Product chromatography->product

Caption: Workflow for the acylation of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine.

Characterization of the Acylated Product

Confirmation of the desired product structure is essential. The following spectroscopic techniques are standard for the characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show the appearance of new signals corresponding to the acyl group protons.[7] A downfield shift of the pyrazole ring protons may also be observed. The disappearance of the broad singlet corresponding to the -NH2 protons of the starting material and the appearance of a new, sharp singlet for the amide -NH proton are key indicators of a successful reaction.[4]

  • ¹³C NMR: The carbon NMR spectrum will show a new signal in the carbonyl region (typically ~160-180 ppm) corresponding to the amide carbonyl carbon.[7][8] Changes in the chemical shifts of the pyrazole ring carbons will also be evident.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.[9] The observed molecular ion peak (e.g., [M+H]⁺ in ESI+) should match the calculated exact mass of the acylated pyrazole.

Infrared (IR) Spectroscopy

The IR spectrum will provide evidence for the formation of the amide bond. Look for a strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the amide carbonyl (C=O) stretch, and a band in the region of 3200-3400 cm⁻¹ for the N-H stretch.[7][10]

Conclusion

The acylation of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine is a robust and reliable transformation that provides access to a wide array of potentially bioactive molecules. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize and characterize novel acylated pyrazole derivatives. Careful attention to reaction setup, reagent purity, and purification techniques will ensure the successful preparation of these valuable compounds for further investigation in drug discovery programs.

References

  • Benchchem. Protocol for Friedel-Crafts Acylation of N-Protected 2-Aminoindane. Accessed March 30, 2026.
  • PMC. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. Accessed March 30, 2026.
  • Benchchem. Application Notes and Protocols for the Acylation of 1,2,3,4,5,6-Benzenehexamine. Accessed March 30, 2026.
  • ResearchGate. (PDF) Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. Accessed March 30, 2026.
  • Organic Syntheses.
  • Benchchem. Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. Accessed March 30, 2026.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Accessed March 30, 2026.
  • Unknown Source. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Accessed March 30, 2026.
  • PMC.
  • Visnav.
  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Accessed March 30, 2026.
  • Unknown Source. Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Accessed March 30, 2026.
  • TCI Chemicals. Protecting Agents. Accessed March 30, 2026.
  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Accessed March 30, 2026.
  • Ijarse. SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. Accessed March 30, 2026.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. Accessed March 30, 2026.

Sources

The Strategic Deployment of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Power of the Pyrazole Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyrazole moiety stands out as a "privileged scaffold." This five-membered heterocyclic ring, with its two adjacent nitrogen atoms, is a common feature in a multitude of approved pharmaceuticals, lauded for its metabolic stability and its capacity to engage in a variety of non-covalent interactions with biological targets.[1][2][3] Its utility as a bioisostere for other aromatic systems has further cemented its role in the development of novel therapeutics.[4] The application of pyrazole-containing fragments in fragment-based drug discovery (FBDD) offers a powerful strategy to leverage these favorable properties from the very beginning of the drug discovery cascade.[5] This guide provides an in-depth technical overview of the application of a specific, strategically designed pyrazole fragment, 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine , in FBDD campaigns.

Deconstructing the Fragment: A Rationale for Design

The efficacy of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine as a fragment lies in the deliberate combination of its structural features, each contributing to its potential for effective target engagement and subsequent optimization.

  • The 4-Methyl-1H-pyrazol-3-amine Core: The pyrazole ring itself provides a rigid scaffold capable of participating in hydrogen bonding (as both a donor and acceptor) and π-stacking interactions.[6] The 3-amino group offers a key vector for hydrogen bonding and a potential attachment point for future chemical elaboration. The 4-methyl group can probe small hydrophobic pockets within a target's binding site, potentially enhancing binding affinity and providing valuable structure-activity relationship (SAR) data upon modification.[7]

  • The (tert-Butoxy)methyl Protecting Group: The N1 position of the pyrazole is protected with a (tert-Butoxy)methyl (BOM) group. This is a strategic choice for several reasons:

    • Modulation of Physicochemical Properties: The BOM group increases the lipophilicity of the fragment, which can be advantageous for cell permeability and for probing hydrophobic regions of a target.

    • Prevention of Unwanted Interactions: The unprotected N1-H of a pyrazole can act as a hydrogen bond donor. While this can be a desirable interaction, protecting it allows for a more focused exploration of the binding modes primarily driven by the 3-amino and 4-methyl groups.

    • A Latent Vector for Elaboration: The BOM group is relatively stable but can be cleaved under specific acidic conditions, revealing the N1-H for subsequent "fragment growing" or "linking" strategies. This provides a masked point of diversification for hit-to-lead optimization.

Below is a diagram illustrating the key features of the fragment:

fragment_features cluster_fragment 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine cluster_features Key Structural Features fragment fragment pyrazole Pyrazole Scaffold fragment->pyrazole Rigid core for H-bonding and π-stacking methyl 4-Methyl Group fragment->methyl Probes hydrophobic pockets amine 3-Amino Group fragment->amine Key H-bond donor and growth vector bom (tert-Butoxy)methyl Group fragment->bom Modulates properties and provides a latent growth vector

Caption: Key structural features of the fragment.

Preparing for a Screening Campaign: Library and Target Considerations

A successful FBDD campaign begins with careful preparation of both the fragment library and the protein target.

Fragment Quality Control

Prior to initiating a screen, it is imperative to ensure the purity and stability of the 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine stock.

ParameterRecommended SpecificationAnalytical Method
Purity >95%HPLC-UV, LC-MS
Identity Confirmation Consistent with structure¹H NMR, ¹³C NMR, HRMS
Solubility ≥ 100 mM in DMSOVisual inspection, nephelometry
Aggregation No evidence of aggregationDynamic Light Scattering (DLS)
Target Protein Preparation

The target protein should be highly pure and stable under the conditions required for the chosen biophysical screening method.

ParameterRecommended SpecificationAnalytical Method
Purity >95%SDS-PAGE, Size-Exclusion Chromatography
Homogeneity MonodisperseDynamic Light Scattering (DLS), SEC-MALS
Concentration Method-dependent (see protocols)UV-Vis (A280), BCA assay
Activity Consistent with literature valuesRelevant functional assay

Biophysical Screening Protocols

Due to the typically weak binding affinities of fragments, highly sensitive biophysical techniques are required for screening.[1][8] The following are detailed protocols for screening 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine using three common FBDD platforms.

Primary Screen: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in mass on a sensor surface, making it ideal for detecting the binding of small fragments to an immobilized protein target.[4][9][10]

Protocol: SPR Screening

  • Immobilization of Target Protein:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (at 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) until the desired immobilization level is reached (typically 5000-10000 RU).

    • Deactivate the remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Screening:

    • Prepare a stock solution of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine at 100 mM in 100% DMSO.

    • Create a working solution by diluting the stock to 200 µM in HBS-EP+ buffer containing 2% DMSO. The final DMSO concentration should be matched in the running buffer.

    • Inject the fragment solution over the target and reference flow cells for 60 seconds at a flow rate of 30 µL/min.

    • Allow for a 120-second dissociation phase.

    • Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell signal from the target flow cell signal.

    • A binding response significantly above the baseline noise is considered a preliminary hit.

    • Hits should be confirmed by dose-response analysis to determine the dissociation constant (KD).

Hit Validation and Structural Elucidation: X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-guided optimization.[2][11][12]

Protocol: Crystallographic Fragment Screening

  • Protein Crystallization:

    • Crystallize the target protein under conditions known to produce well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a soaking solution containing 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine at a concentration of 10-50 mM in a cryoprotectant-containing mother liquor. The DMSO concentration should be kept below 10% to avoid crystal damage.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using a ligand-free structure as a model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment.

The following diagram illustrates the general workflow for crystallographic fragment screening:

xtal_workflow cluster_protocol Crystallographic Screening Workflow Protein_Crystals Protein_Crystals Fragment_Soaking Fragment_Soaking Protein_Crystals->Fragment_Soaking Incubate with fragment solution Data_Collection Data_Collection Fragment_Soaking->Data_Collection Flash-cool and collect X-ray diffraction data Structure_Solution Structure_Solution Data_Collection->Structure_Solution Process data and solve structure Electron_Density_Analysis Electron_Density_Analysis Structure_Solution->Electron_Density_Analysis Examine maps for bound fragment

Caption: X-ray crystallography screening workflow.

Orthogonal Validation: NMR Spectroscopy

NMR spectroscopy is a powerful technique for detecting weak binding interactions in solution.[3][13][14] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening.

Protocol: STD-NMR for Hit Validation

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 10-50 µM in a deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, 150 mM NaCl).

    • Prepare a stock solution of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine in deuterated DMSO.

    • Add the fragment to the protein solution to a final concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a reference ¹H NMR spectrum of the fragment in the absence of the protein.

    • Acquire an STD-NMR spectrum with on-resonance saturation of the protein (e.g., at 0 ppm) and an off-resonance control (e.g., at 30 ppm).

    • The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the fragment that are in close proximity to the protein upon binding.

  • Data Analysis:

    • The presence of signals in the STD difference spectrum confirms binding.

    • The relative intensities of the signals can provide information about which parts of the fragment are most closely interacting with the protein.

From Hit to Lead: Strategies for Optimization

Once 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine is confirmed as a hit, the next stage is to optimize its binding affinity and develop it into a more potent lead compound.[15][16]

Fragment Growing

This strategy involves adding chemical functionality to the fragment to make additional favorable interactions with the target.

  • Deprotection and Elaboration at N1: The (tert-Butoxy)methyl group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the N1-H of the pyrazole.[17] This position can then be elaborated with various substituents to probe for additional interactions.

  • Elaboration at the 3-Amino Group: The 3-amino group is a prime vector for growth. It can be acylated, sulfonated, or used in reductive amination reactions to introduce new chemical moieties that can extend into adjacent pockets of the binding site.

Fragment Linking

If another fragment is found to bind in a nearby subsite, the two fragments can be chemically linked together to create a single, more potent molecule. The 3-amino group of our pyrazole fragment is an ideal attachment point for a linker.

The diagram below illustrates the hit-to-lead optimization strategies:

optimization_strategies cluster_main Hit-to-Lead Optimization cluster_growing Fragment Growing cluster_linking Fragment Linking Hit Confirmed Hit: 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine Deprotection Deprotection at N1 Hit->Deprotection Elaboration_NH2 Elaboration at 3-Amino Hit->Elaboration_NH2 Other_Fragment Identify second binding fragment Hit->Other_Fragment Elaboration_N1 Elaboration at N1 Deprotection->Elaboration_N1 Lead Potent Lead Compound Elaboration_N1->Lead Elaboration_NH2->Lead Linker Design and synthesize linker Other_Fragment->Linker Linked_Molecule Synthesize linked molecule Linker->Linked_Molecule Linked_Molecule->Lead

Caption: Hit-to-lead optimization strategies.

Conclusion

1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine is a well-designed fragment for FBDD campaigns. Its pyrazole core provides a proven scaffold for drug discovery, while the methyl and protected amino groups offer vectors for initial binding and subsequent optimization. The strategic inclusion of a cleavable protecting group at the N1 position adds a valuable layer of synthetic flexibility for hit-to-lead development. By employing a rigorous and multi-faceted biophysical screening approach, followed by structure-guided optimization, this fragment has the potential to serve as a valuable starting point for the discovery of novel therapeutics.

References

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]

  • Kumar, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1529. [Link]

  • Erlanson, D. A. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1835-1854. [Link]

  • Ciulli, A. (2015). CHAPTER 3: Applications of NMR in Fragment-Based Drug Design. In Fragment-based Drug Discovery (pp. 49-72). Royal Society of Chemistry. [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-27. [Link]

  • Deep Origin. (2024, March 25). Fragment-Based Drug Design (FBDD). [Link]

  • Pellecchia, M., & Sem, D. S. (2014). NMR-based fragment screening for drug discovery. Current Opinion in Chemical Biology, 21, 54-60. [Link]

  • Murray, C. W., & Rees, D. C. (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Journal of Medicinal Chemistry, 59(13), 5939-5953. [Link]

  • Villar, H. O., & Hansen, M. R. (2007). Computational techniques in fragment based drug discovery. Current Topics in Medicinal Chemistry, 7(15), 1509-1513. [Link]

  • Hubbard, R. E. (2011). Using computational techniques in fragment-based drug discovery. Methods in Molecular Biology, 716, 25-42. [Link]

  • Kumar, A., & Voet, A. (2014). Fragment based drug design: from experimental to computational approaches. Current Pharmaceutical Design, 20(29), 4777-4786. [Link]

  • Zerbe, O., & Freuler, F. (2017). NMR-Based Fragment Screening for Drug Discovery. In Fragment-Based Drug Discovery (pp. 99-122). Humana Press, New York, NY. [Link]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). [Link]

  • Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 493, 219-242. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(2), 44-48. [Link]

  • de Almeida, I. F., et al. (2021). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 9, 732011. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. [Link]

  • Rich, R. L., & Myszka, D. G. (2007). SPR-based fragment screening: advantages and applications. Current Opinion in Biotechnology, 18(5), 418-426. [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • ResearchGate. (n.d.). Functional groups that confer some distinctive interactions and activities on pyrazole analogs. [Link]

  • Kumar, A., & Kumar, R. (2021). Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective. Current Medicinal Chemistry, 28(32), 6616-6645. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. [Link]

  • Blundell, T. L., & Jhoti, H. (2007). Crystallographic fragment screening. Methods in Molecular Biology, 317, 33-59. [Link]

  • Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry, 317, 33-59. [Link]

  • ResearchGate. (n.d.). The t-butoxy group, a novel hydroxyl-protecting group for use in peptide synthesis with hydroxy-amino acids. [Link]

  • Ciufolini, M. A., & Bogle, M. A. (2011). [[(tert-Butyl)dimethylsilyl]oxy]methyl Group for Sulfur Protection. Organic Letters, 13(7), 1794-1797. [Link]

  • International Journal of Scientific Research & Technology. (2026, March 7). Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. [Link]

  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • RSC Publishing. (2026, January 29). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. [Link]

  • PubMed. (2021, September 14). Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective. [Link]

  • PubMed Central (PMC). (2019, February 6). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. [Link]

  • ZoBio. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

  • ACS Medicinal Chemistry Letters. (2021, March 13). Fragment Screening by Surface Plasmon Resonance. [Link]

  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. [Link]

  • ResearchGate. (n.d.). Computational Methods to Support Fragment-based Drug Discovery. [Link]

  • ScienceDirect. (2020, December 23). Multiplexed experimental strategies for fragment library screening using SPR biosensors. [Link]

  • MDPI. (2026, March 10). NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. [Link]

  • OA Monitor Ireland. (n.d.). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. [Link]

  • Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology. [Link]

  • Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening. [Link]

  • YouTube. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. [Link]

  • PubMed Central (PMC). (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. [Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction and Mechanistic Rationale

In the preclinical development of kinase inhibitors and small-molecule immunomodulators, 3-aminopyrazole derivatives serve as highly privileged, hydrogen-bond-donating pharmacophores. However, the multi-step functionalization of these scaffolds often requires robust protection of the pyrazole ring nitrogen to prevent unwanted side reactions.

The tert-butoxymethyl (t-BOM) group has emerged as an optimal N-protecting group or lipophilic modifier. Conventional tert-butoxycarbonyl (Boc) groups frequently exhibit inadequate stability under the Lewis acidic or harsh electrophilic conditions required for downstream pyrazole functionalization. Comparative studies in pyrazole chemistry reveal that the t-BOM moiety provides superior orthogonality, remaining stable under base-catalyzed cross-coupling conditions while being cleanly cleavable under specific acidic conditions (e.g., TFA/DCM) [1].

The primary challenge in synthesizing 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine from the commercially available precursor 4-methyl-1H-pyrazol-3-amine [2] lies in regioselectivity . The starting material possesses three potential sites for electrophilic attack: the exocyclic C3-primary amine, the N1 ring nitrogen, and the N2 ring nitrogen.

Causality in Regioselective Alkylation

To achieve >95% selectivity for the N1 position without requiring pre-protection of the exocyclic amine, the process relies on the "Cesium Effect" and strict thermodynamic control:

  • Acidity vs. Nucleophilicity: The ring nitrogen (pKa ~ 14) is significantly more acidic than the exocyclic amine (pKa ~ 30). Using a mild, bulky base like Cesium Carbonate ( Cs2​CO3​ ) selectively deprotonates the ring.

  • Steric Guidance: The presence of the C4-methyl group and the C3-amino group creates a sterically hindered environment around N2. The bulky tert-butyl chloromethyl ether electrophile is kinetically driven to attack the less hindered N1 position.

  • The Cesium Effect: The large ionic radius of Cs+ creates a highly reactive, "naked" pyrazolide anion in polar aprotic solvents like DMF, accelerating the N-alkylation rate and minimizing competitive N-alkylation of the exocyclic amine.

Pathway SM 4-Methyl-1H-pyrazol-3-amine (Starting Material) Base Cs2CO3 in DMF (Selective Deprotonation) SM->Base Step 1: 0°C Intermediate Pyrazolide Anion (Resonance Stabilized) Base->Intermediate Electrophile t-Bu-O-CH2-Cl (Bulky Electrophile) Intermediate->Electrophile Step 2: Dropwise Addition Product 1-[(tert-Butoxy)methyl]-4-methyl- 1H-pyrazol-3-amine (N1 Isomer) Electrophile->Product Major Kinetic Pathway Byproduct N2 Isomer / Exocyclic Alkylation (< 5% Impurities) Electrophile->Byproduct Minor Steric Pathway

Fig 1: Regioselective N1-alkylation pathway of 4-methyl-1H-pyrazol-3-amine.

Process Optimization Data

During the scale-up readiness phase, solvent and base combinations were evaluated to maximize the Process Mass Intensity (PMI) efficiency and N1:N2 regioselectivity. The data below summarizes the optimization leading to the final protocol.

EntryBase (1.5 eq)SolventTemp (°C)Conversion (%)N1:N2 RatioExocyclic Alkylation
1 K2​CO3​ MeCN2578%85:15~2%
2 K2​CO3​ DMF2585%88:12~3%
3 NaH (60%)THF0 to 2599%70:30<1%
4 Cs2​CO3​ DMF2595%92:8<1%
5 Cs2​CO3​ DMF 0 to 5 >98% 97:3 Not Detected

Scale-Up Experimental Protocol (100g Scale)

This protocol is designed as a self-validating system; in-process controls (IPCs) are embedded to ensure the reaction does not proceed to the next stage until specific criteria are met, ensuring batch-to-batch reproducibility.

Materials
  • 4-Methyl-1H-pyrazol-3-amine: 100.0 g (1.03 mol, 1.0 equiv) [3]

  • Cesium Carbonate ( Cs2​CO3​ ): 503.4 g (1.54 mol, 1.5 equiv)

  • tert-Butyl chloromethyl ether (t-BOM-Cl): 132.6 g (1.08 mol, 1.05 equiv)

  • N,N-Dimethylformamide (DMF): 1.0 L (Anhydrous, <50 ppm H2​O )

  • Ethyl Acetate (EtOAc) & Heptane: For extraction and crystallization.

Step-by-Step Methodology

Phase 1: Reactor Preparation & Deprotonation

  • Equip a 5 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, nitrogen inlet, and dropping funnel.

  • Charge the reactor with 4-methyl-1H-pyrazol-3-amine (100.0 g) and anhydrous DMF (1.0 L). Stir at 200 rpm until complete dissolution is achieved.

  • Charge Cs2​CO3​ (503.4 g) in a single portion.

    • Causality: Cs2​CO3​ is mostly insoluble in DMF at this stage; mechanical stirring must be increased to 350 rpm to maintain a uniform suspension and prevent base caking at the reactor bottom.

  • Cool the reactor jacket to achieve an internal temperature (IT) of 0–5 °C.

Phase 2: Electrophile Addition 5. Charge the dropping funnel with tert-butyl chloromethyl ether (132.6 g). 6. Begin dropwise addition of the electrophile over 2 hours.

  • Critical Parameter: Maintain IT below 5 °C. The alkylation is highly exothermic. Spikes in temperature will degrade regioselectivity and promote exocyclic amine alkylation.
  • Post-addition, stir the suspension at 0–5 °C for 1 hour, then gradually warm to 15 °C over 2 hours.
  • In-Process Control (IPC): Sample the reaction mixture for HPLC analysis. Proceed to workup only when starting material is 1.0% (Area%).

Phase 3: Quench and Liquid-Liquid Extraction 9. Quench the reaction by slowly adding 2.0 L of pre-cooled (5 °C) Deionized Water.

  • Causality: Water addition is exothermic due to DMF solvation and unreacted base neutralization. Maintain IT < 20 °C.
  • Extract the aqueous mixture with EtOAc ( 3×1.0 L).
  • Combine the organic layers and wash sequentially with 5% aqueous LiCl solution ( 2×500 mL) and brine (500 mL).
  • Causality: The 5% LiCl wash is a highly efficient, field-proven method for partitioning residual DMF out of the EtOAc layer into the aqueous phase, preventing DMF carryover during crystallization.

Phase 4: Crystallization and Isolation 12. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (40 °C, 150 mbar) to a volume of approximately 300 mL. 13. Heat the concentrated solution to 50 °C and slowly add Heptane (600 mL) as an anti-solvent until the solution becomes cloudy. 14. Seed the mixture with 0.1 g of authentic 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine, then cool at a rate of 0.5 °C/min to 0 °C. 15. Filter the resulting crystalline slurry, wash the filter cake with cold Heptane (200 mL), and dry in a vacuum oven at 40 °C to constant weight.

Workflow Prep 1. Reactor Prep Inert N2, 0°C Rxn 2. Alkylation Controlled Dosing Prep->Rxn Quench 3. Aqueous Quench Phase Separation Rxn->Quench Extract 4. EtOAc Extraction LiCl Wash Quench->Extract Cryst 5. Crystallization Heptane/EtOAc Extract->Cryst

Fig 2: Downstream processing and scale-up workflow for N1-alkylated pyrazole isolation.

Analytical Characterization Standards

To confirm the success of the scale-up, the isolated product must be validated against the following expected parameters:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Purity (HPLC): 98.0% (Area%).

  • Regioisomer Ratio (N1:N2): 99:1 (post-crystallization, as the N2 isomer typically remains in the mother liquor).

  • Residual Solvents (GC): DMF < 880 ppm, EtOAc < 5000 ppm, Heptane < 5000 ppm (ICH Q3C guidelines).

References

  • Comparative Analysis of Protecting Group Strategies for Tertiary Alkoxy Motifs. EvitaChem.
  • 4-Methyl-1H-pyrazol-3-amine | C4H7N3 | CID 12383043. PubChem.
  • 4-Methyl-1H-pyrazol-3-amine | 64781-79-9. Sigma-Aldrich.

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of highly decorated heterocycles. The substrate —1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine —presents a triad of distinct synthetic challenges during C-C bond formation:

  • Steric Congestion: The reactive C5 position (assuming prior halogenation, e.g., 5-bromo/iodo, to enable the Suzuki coupling) is severely flanked by the C4-methyl and the N1-tert-butoxymethyl (BOM) groups[1].

  • Catalyst Poisoning: The unprotected primary amine at C3 acts as a potent σ-donor, capable of sequestering palladium into off-cycle resting states[2].

  • Protecting Group Lability: The N1-BOM group, while robust against strong bases, is susceptible to cleavage under high temperatures or in the presence of Lewis acidic intermediates[3].

This guide is engineered to provide researchers and drug development professionals with field-proven, self-validating protocols to overcome these specific bottlenecks.

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 20-30% conversion despite using excess boronic acid. Is the free C3-amine poisoning the catalyst? Causal Analysis: Yes. The free primary amine (-NH2) at the C3 position acts as a multidentate ligand. During the catalytic cycle, it outcompetes standard phosphine ligands (like PPh3 or dppf) for the Pd(II) center, forming highly stable, catalytically dead Pd-amine complexes. The Solution: Transition to a sterically demanding Buchwald biaryl phosphine ligand, specifically XPhos . The massive spatial volume of the dicyclohexyl and triisopropylphenyl groups creates a restrictive pocket around the palladium center. This physically precludes the coordination of the pyrazole amine while still accommodating the linear transition state required for transmetalation.

Q2: I am observing a major byproduct with a mass of[M-86] on LC-MS. What is happening and how do I prevent it? Causal Analysis: A mass loss of 86 Da corresponds exactly to the cleavage of the N1-tert-butoxymethyl (BOM) protecting group. While the BOM group is generally stable to the basic conditions of a Suzuki coupling, the combination of high temperatures (>100 °C) and the Lewis acidity of certain boronic acids or Pd(II) species can trigger acetal cleavage. The Solution: Lower the reaction temperature to 80 °C and switch to a milder, highly soluble inorganic base like K3PO4 in a biphasic 1,4-Dioxane/H2O system. To maintain catalytic turnover at this lower temperature, utilize the XPhos Pd G2 precatalyst, which generates the active Pd(0) species rapidly and irreversibly.

Q3: The C5 position is highly sterically hindered. How do we force the oxidative addition? Causal Analysis: Steric bulk at the electrophilic carbon severely retards the oxidative addition step. Standard catalysts like Pd(PPh3)4 fail because the generation of the active 14-electron Pd(0) species is slow and reversible. The Solution: The XPhos Pd G2 precatalyst bypasses this thermodynamic trap. Upon mild base activation, it sheds the biphenyl backbone to generate a highly active, mono-ligated Pd(0)-XPhos species that readily inserts into the hindered C5-halide bond.

Part 2: Mechanistic Visualization

MechanisticTroubleshooting Start 5-Halo-Pyrazole Substrate OxAdd Oxidative Addition (Pd inserts at C5) Start->OxAdd Poison Failure Point 1: Amine Coordination (Catalyst Poisoning) OxAdd->Poison TransMet Transmetalation (Boronic Ester Addition) OxAdd->TransMet Solution1 Solution: Use XPhos (Bulky Ligand) Poison->Solution1 Solution1->TransMet BOM Failure Point 2: BOM Group Cleavage (Acidic/High Temp) TransMet->BOM RedElim Reductive Elimination (Product Release) TransMet->RedElim Solution2 Solution: K3PO4 Base, 80°C Max BOM->Solution2 Solution2->RedElim Product Coupled Pyrazole Product RedElim->Product

Fig 1: Catalytic cycle highlighting failure points (amine poisoning, BOM cleavage) and targeted solutions.

Part 3: Quantitative Optimization Data

The following matrix demonstrates the empirical causality behind the selected protocol. Note the direct correlation between the catalyst system and the preservation of the BOM group.

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Conversion (%)BOM Retention (%)
1Pd(PPh3)4 (10 mol%)Na2CO3 (3.0)Toluene / H2O10015%40%
2Pd(dppf)Cl2 (10 mol%)K2CO3 (3.0)Dioxane / H2O9035%75%
3SPhos Pd G2 (5 mol%)K3PO4 (3.0)Dioxane / H2O8082%90%
4 XPhos Pd G2 (5 mol%) K3PO4 (3.0) Dioxane / H2O 80 >99% >95%

Part 4: Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . It incorporates In-Process Controls (IPCs) that provide immediate feedback on the reaction's integrity, ensuring that any deviation is caught before downstream purification.

Materials Required:
  • Substrate: 5-Bromo-1-[(tert-butoxy)methyl]-4-methyl-1H-pyrazol-3-amine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid Pinacol Ester (Ar-Bpin) (1.2 equiv)

  • Catalyst: XPhos Pd G2 (0.05 equiv)

  • Base: K3PO4 (0.5 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Workflow:

Step 1: Inert Atmosphere Setup

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-pyrazole substrate (1.0 equiv) and the Ar-Bpin (1.2 equiv).

  • Add XPhos Pd G2 (5 mol%).

  • Seal the flask and purge with Nitrogen/Argon via a manifold (3 cycles of vacuum/backfill).

Step 2: Solvent Addition & Catalyst Activation

  • Syringe in anhydrous, degassed 1,4-Dioxane (yielding a 0.2 M substrate concentration).

  • Syringe in the degassed 0.5 M aqueous K3PO4 solution.

  • IPC Check 1 (Visual Validation): Upon addition of the basic aqueous layer, the mixture should transition from a pale suspension to a homogenous, deep yellow/orange solution within 5 minutes at room temperature. Causality: This color shift confirms the deprotonation of the G2 precatalyst and the successful generation of the active Pd(0)-XPhos species. If the solution turns black, premature palladium aggregation (Pd black) has occurred due to oxygen ingress.

Step 3: Cross-Coupling & Thermal Control

  • Heat the biphasic mixture to exactly 80 °C using a pre-calibrated heating block.

  • Stir vigorously (800+ RPM) to ensure maximal interfacial surface area between the aqueous base and organic solvent.

  • IPC Check 2 (Analytical Validation): After 4 hours, remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the product mass [M+H]+ and the intact BOM group. The absence of the [M-86] peak validates that the thermal control successfully protected the acetal linkage.

Step 4: Quench and Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, typically a gradient of DCM to 5% MeOH in DCM due to the polarity of the C3-amine).

ExperimentalWorkflow S1 1. Reagent Prep Dry Dioxane, Degas N2 S2 2. Catalyst Activation XPhos Pd G2 (5 mol%) S1->S2 S3 3. IPC Check 1 Color Change (Red to Yellow) S2->S3 S4 4. Cross-Coupling 80°C, 4-6 Hours S3->S4 S5 5. IPC Check 2 LC-MS (>95% Conversion) S4->S5 S6 6. Workup & Isolation Silica Plug & Flash Column S5->S6

Fig 2: Self-validating experimental workflow with integrated In-Process Controls (IPCs).

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, ACS Publications. (Provides foundational mechanistic insights into addressing steric hindrance and regioselectivity in highly substituted heterocycles).

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. (Details the specific challenges of catalyst poisoning by free pyrazole amines and the necessity of Buchwald ligands).

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors. Journal of Medicinal Chemistry, ACS Publications. (Documents the utility and stability parameters of the tert-butoxymethyl (BOM) protecting group in complex pyrazole syntheses).

Sources

Challenges in the deprotection of the BOM group from nitrogen heterocycles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the deprotection of the benzyloxymethyl (BOM) group. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. Here, we dissect the thermodynamic and kinetic causalities behind why BOM deprotection often fails on nitrogen heterocycles (such as imidazoles, pyrazoles, uridines, and indoles) and provide self-validating, field-proven workflows to rescue your synthesis.

Section 1: The Mechanistic Trap of N-BOM Deprotection

The BOM group (-CH₂OCH₂Ph) is a robust protecting group, but its removal is a complex, two-stage process. The primary failure point in N-heterocycle deprotection is not the initial benzyl ether cleavage, but the subsequent collapse of the resulting hemiaminal (N-hydroxymethyl) intermediate .

Because nitrogen lone pairs in heterocycles (like uracil or indole) are delocalized into the aromatic or conjugated system, the nitrogen is less electron-rich than a standard aliphatic amine. This delocalization strengthens the N-CH₂OH bond, making the spontaneous elimination of formaldehyde thermodynamically unfavorable at room temperature . Consequently, the reaction stalls, or the trapped formaldehyde triggers side reactions like N-methylation.

BOM_Mechanism NBOM N-BOM Heterocycle (Protected) Hemiaminal N-CH2OH (Hemiaminal Intermediate) NBOM->Hemiaminal Pd/C, H2 or Acid (- Toluene) Side1 Over-reduced Ring (e.g., Dihydrouracil) NBOM->Side1 Excess H2 / Active Pd Target Free N-Heterocycle (Desired Product) Hemiaminal->Target Hydrolysis / Heat Formaldehyde Formaldehyde (HCHO) Hemiaminal->Formaldehyde Elimination Side2 N-Methylation (Formaldehyde trapping) Target->Side2 Reacts with HCHO Formaldehyde->Side2 Reductive Amination with H2/Pd

Caption: Mechanistic pathways of N-BOM deprotection highlighting hemiaminal stalling.

Section 2: Diagnostics & Troubleshooting FAQs

Q: Why does my Pd/C hydrogenolysis stall at the hemiaminal (-CH₂OH) intermediate? Causality: The initial hydrogenolysis successfully cleaves the benzyl ether, releasing toluene. However, the remaining N-CH₂OH species is highly stable in neutral, anhydrous conditions. For example, in indole and uridine derivatives, this intermediate can be isolated and is surprisingly stable even in aqueous environments without an acidic or thermal push . Solution: You must introduce a proton source to catalyze the collapse of the hemiaminal. Adding 0.5% formic acid (HCO₂H) to your hydrogenation solvent protonates the hydroxyl group, facilitating the elimination of formaldehyde as a leaving group .

Q: I am seeing over-reduction of my pyrimidine/uracil ring during BOM deprotection. How do I prevent this? Causality: N-heterocycles with isolated or partially conjugated double bonds (such as the C5-C6 bond in uracil) are highly susceptible to saturation by active Pd/C under H₂ atmosphere . Pure alcoholic solvents (MeOH, EtOH) exacerbate this by maximizing catalyst-substrate surface interactions. Solution: Alter the solvent system to modulate catalyst activity. Using an iPrOH:H₂O (10:1) mixture suppresses the formation of over-reduced byproducts while maintaining the solubility required for BOM cleavage .

Q: Can I use acidic conditions instead of hydrogenolysis for sensitive substrates? Causality: Yes. If your molecule contains reducible functional groups (e.g., alkenes, alkynes, or halogens), catalytic hydrogenation is contraindicated. Trifluoroacetic acid (TFA) can cleanly deprotect N-BOM groups from pyrimidines and dihydropyrimidines by directly protonating the ether oxygen . However, because the hemiaminal is stable, heating (e.g., 72 °C) is often required to drive the reaction to completion .

Section 3: Quantitative Data on Deprotection Conditions

The following table summarizes optimized conditions for overcoming BOM deprotection challenges across different heterocycle classes, demonstrating the critical balance between reaction time, temperature, and yield.

Substrate TypeOptimized Deprotection ConditionTime / TempYieldMajor Byproduct Avoided
Uridine Ureido Nitrogen 10% Pd/C, H₂ (1 atm), iPrOH:H₂O (10:1), 0.5% HCO₂H3 h / 25 °C97%C5-C6 Saturation
Pyrimidine (N-BOM) TFA (Neat)30 min / 72 °C87%Reducible group cleavage [[1]]([Link])
Dihydrouracil (N-BOM) TFA (Neat)7 h / 72 °C30%Base-sensitive degradation
Indole (Hemiaminal) TBAF (10 mol%), H₂O (Note: Demonstrates hemiaminal stability)2 h / 25 °C94%N/A

Section 4: Field-Proven Protocols

Protocol A: Chemoselective Hydrogenolytic Cleavage (For Uridines & Imidazoles)

Designed to prevent ring saturation while accelerating hemiaminal collapse.

  • Solvent Preparation: Prepare a mixture of Isopropanol (iPrOH) and HPLC-grade water in a 10:1 (v/v) ratio. Add 0.5% (v/v) Formic Acid (HCO₂H). Causality: Water suppresses over-reduction; Formic acid drives formaldehyde elimination.

  • Catalyst Loading: Under an inert argon atmosphere, add 10% Pd/C (10-20% w/w relative to the substrate) to the reaction flask.

  • Substrate Addition: Dissolve the BOM-protected N-heterocycle in the prepared solvent mixture and transfer it to the catalyst suspension.

  • Hydrogenation: Purge the flask with H₂ gas three times. Maintain under 1 atm H₂ using a balloon. Stir vigorously at room temperature for 3 hours .

  • Self-Validating Checkpoint: Monitor the reaction by ¹H NMR (in D₂O or CDCl₃). The disappearance of the benzyl aromatic protons confirms ether cleavage. Critical: Look for a singlet at ~5.0–5.4 ppm (N-CH₂OH protons). The reaction is only complete when this hemiaminal peak completely vanishes .

  • Workup: Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with methanol. If the product forms a formate salt, basify gently with aqueous NaHCO₃ to decomplex the salt, then extract with EtOAc .

Protocol B: Acid-Mediated Cleavage (For Reducible Pyrimidines)

Designed for substrates incompatible with Pd/C and H₂.

  • Reaction Setup: Dissolve the BOM-protected pyrimidine in neat Trifluoroacetic Acid (TFA) in a sealed tube or round-bottom flask equipped with a reflux condenser .

  • Thermal Activation: Heat the mixture to 72 °C. Causality: Room temperature TFA will cleave the ether but stall at the hemiaminal (taking up to 72 hours). Heating provides the activation energy to expel formaldehyde in 30-45 minutes.

  • Self-Validating Checkpoint: Monitor via LC-MS. The stalled hemiaminal intermediate will present as an [M+H]+ mass of the Target + 30 Da (due to the attached +CH₂OH group). Terminate heating only when the +30 Da mass is fully converted to the target mass.

  • Workup: Cool to room temperature and concentrate the TFA in vacuo. Co-evaporate with toluene three times to remove residual acid, yielding the deprotected heterocycle .

Troubleshooting_Workflow Start BOM Deprotection Issue Q1 Incomplete Conversion (Hemiaminal Stalling)? Start->Q1 Q2 Over-reduction of Heterocycle? Start->Q2 Q3 Acid-Sensitive Substrate? Start->Q3 A1 Add 0.5% HCO2H or heat to 60-72°C Q1->A1 Yes A2 Switch to iPrOH:H2O (10:1) Avoid pure MeOH/EtOH Q2->A2 Yes A3 Use Pd/C + H2 Avoid TFA/BBr3 Q3->A3 Yes

Caption: Decision tree for troubleshooting common N-BOM deprotection failures.

Section 5: References

  • A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Bioorganic & Medicinal Chemistry Letters / NIH PMC. URL:[Link]

  • A Selective and Efficient Method for the Deprotection of N-Benzyloxymethyl (BOM) Protecting Groups from Pyrimidine and Dihydropyrimidine Ring Systems. Synthetic Communications / Taylor & Francis. URL:[Link]

  • Protecting-Group-Mediated Diastereoselective Synthesis of C4′-Methylated Uridine Analogs and Their Activity against the Human Respiratory Syncytial Virus. The Journal of Organic Chemistry / ACS Publications. URL:[Link]

  • An efficient synthesis of hemiaminal of indoles by using tetrabutylammonium fluoride (TBAF) in water as a reusable reaction media. Synthetic Communications / Taylor & Francis. URL:[Link]

Sources

Purification strategies for 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine and its derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of highly functionalized, polar heterocycles.

The molecule 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine presents a classic "triple threat" in downstream processing:

  • Extreme Acid Sensitivity: The tert-butoxymethyl (BOM-variant) group is a hemiaminal ether that rapidly degrades on standard silica.

  • High Polarity: The primary amine at the 3-position acts as a strong hydrogen-bond donor/acceptor, leading to severe tailing.

  • Regioisomerism: Synthesis often yields a mixture of 1,3- and 1,5-regioisomers that possess nearly identical molecular weights and polarities.

This guide is designed to help you troubleshoot these specific bottlenecks, explaining the mechanistic "why" behind each protocol so you can build a self-validating purification workflow.

Diagnostic Workflow for Pyrazole Amine Purification

G Start Crude 1-[(tert-Butoxy)methyl] -4-methyl-1H-pyrazol-3-amine Q1 Acid-Sensitive N-Protecting Group? (N-CH2-O-tBu) Start->Q1 Silica Standard Silica Gel (pH ~4.5-5.5) Q1->Silica Ignored AmineSilica Amine-Functionalized Silica or TEA-Treated Silica Q1->AmineSilica Identified Degradation Degradation: Loss of t-BuOH & Formaldehyde Silica->Degradation Q2 Regioisomers Present? (1,3- vs 1,5-isomer) AmineSilica->Q2 Gradient Shallow Gradient Elution (e.g., Hexane/EtOAc + 1% TEA) Q2->Gradient Yes Pure Pure Target Compound (High Yield & Purity) Q2->Pure No Gradient->Pure

Diagnostic workflow for the purification of acid-sensitive pyrazole amines.

Troubleshooting FAQs

Q1: Why does my compound decompose into the unprotected pyrazole during standard column chromatography? The Causality: The tert-butoxymethyl (N-CH₂-O-tBu) group is an aminal/hemiaminal ether. Standard bare silica gel has a mildly acidic surface (pH 4.5–5.5). When your compound interacts with these acidic silanol groups, the ether oxygen or the aminal nitrogen becomes protonated. This triggers the expulsion of tert-butanol and the formation of a highly reactive iminium intermediate, which is rapidly hydrolyzed by trace water on the silica to yield formaldehyde and the deprotected 4-methyl-1H-pyrazol-3-amine. According to Greene's Protective Groups in Organic Synthesis, aminal-type protecting groups require strictly neutral or basic conditions to survive. The Fix: You must neutralize the stationary phase. Either pre-treat your standard silica with 1–5% Triethylamine (TEA) before loading, or ideally, switch to amine-functionalized silica (e.g., KP-NH), which inherently neutralizes acidic silanols and prevents degradation[1].

Q2: I am experiencing severe tailing, and my isolated yield is less than 40%. How can I improve recovery? The Causality: The primary amine at the 3-position is highly polar. It forms strong, sometimes irreversible, hydrogen bonds with the free silanol groups on standard silica. This causes the compound to smear across the column rather than eluting in a tight band. The Fix: Adding a basic modifier (like 1% NH₄OH or TEA) to your mobile phase forces the modifier to compete for and occupy the silanol binding sites, allowing the pyrazole amine to elute sharply. For optimal recovery, Reverse-Phase Preparative HPLC using a basic mobile phase buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) ensures the amine remains unprotonated and highly recoverable.

Q3: My synthesis yielded a mixture of 1,3- and 1,5-regioisomers. How do I separate them? The Causality: Alkylation of the pyrazole core typically yields a mixture of 1,3- and 1,5-regioisomers due to the tautomeric nature of the pyrazole ring[2]. In the 1,5-isomer (1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-5-amine), the bulky N-CH₂-O-tBu group is directly adjacent to the 5-amino group. This creates severe steric hindrance, preventing the primary amine from effectively hydrogen-bonding with the stationary phase. Conversely, in the 1,3-isomer, the amine is unhindered. The Fix: Because of this steric shielding, the 1,5-isomer is artificially more lipophilic and will elute first on normal-phase silica. Use a very shallow, isocratic gradient (e.g., 30% EtOAc in Hexanes with 1% TEA) on amine-functionalized silica to exploit this subtle difference in dipole moment and steric bulk[2].

Quantitative Comparison of Purification Strategies

To guide your experimental design, below is a synthesis of expected outcomes based on different purification matrices for this specific molecular class.

Purification MethodStationary PhaseMobile PhaseTypical Yield (%)Purity (%)Degradation (%)
Standard Flash Bare Silica Gel (pH ~5.0)Hexane / EtOAc< 30%60 - 70%> 50% (Deprotection)
Modified Flash Bare Silica GelHexane / EtOAc + 2% TEA65 - 75%85 - 90%10 - 15%
Amine-Silica (Gold Standard) KP-NH / Amine-FunctionalizedHexane / EtOAc85 - 95% > 95% < 2%
Basic RP-HPLC C18 (End-capped)MeCN / 10mM NH₄HCO₃ (pH 9.5)80 - 90%> 99%< 1%

Experimental Protocols

Protocol A: Flash Chromatography using Amine-Functionalized Silica (Gold Standard)

This protocol is self-validating: by eliminating the need for basic modifiers in the mobile phase, you prevent TEA contamination in your final NMR spectra.

  • Column Preparation: Select an amine-functionalized silica cartridge (e.g., Biotage KP-NH or equivalent)[1]. Equilibrate the column with 3 column volumes (CV) of 100% Hexanes. Do not use acidic modifiers like TFA or Acetic Acid.

  • Sample Loading: Dissolve the crude 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine in a minimum amount of Dichloromethane (DCM). If dry loading is required due to poor solubility, use Celite or basic alumina. Never dry load onto standard silica , as the concentrated acidic microenvironment will destroy the protecting group during drying.

  • Elution: Run a shallow gradient from 0% to 50% Ethyl Acetate in Hexanes over 15 CVs. The sterically hindered 1,5-isomer will elute first, followed by the desired 1,3-isomer.

  • Fraction Analysis: Spot fractions on TLC plates. Because the compound lacks strong UV chromophores beyond the pyrazole ring, visualize using a Ninhydrin stain (heat required) to selectively detect the primary amine.

Protocol B: Reverse-Phase Preparative HPLC (For High-Purity Polishing)

Use this method when >99% purity is required for downstream biological assays or sensitive cross-coupling reactions.

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in LC-MS grade water. Adjust to pH 9.5 using dilute Ammonium Hydroxide. Prepare Mobile Phase B: LC-MS grade Acetonitrile.

  • Sample Dissolution: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B. Filter through a 0.22 µm PTFE syringe filter.

  • Method Execution: Inject onto a basic-tolerant C18 column (e.g., Waters XBridge). Run a gradient of 10% to 70% Mobile Phase B over 20 minutes. The high pH ensures the 3-amine remains unprotonated, preventing peak tailing and ensuring sharp resolution.

  • Isolation: Pool the pure fractions and immediately lyophilize (freeze-dry) to remove the volatile Ammonium Bicarbonate buffer, leaving the pure free-base pyrazole amine.

Sources

Technical Support Center: Overcoming Poor Regioselectivity in the Alkylation of 4-Methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the regioselective alkylation of 4-methyl-1H-pyrazol-3-amine. Poor control over N1 versus N2 alkylation is a common hurdle that can significantly impact yield, separation costs, and the overall efficiency of your synthetic route. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve the desired regioselectivity in your experiments.

Troubleshooting Guide: Enhancing Regioselectivity

This section addresses specific issues you may be facing in the lab, offering explanations grounded in mechanistic principles and providing actionable solutions.

Q1: My reaction is producing a nearly inseparable mixture of N1 and N2 alkylated isomers. How can I favor the formation of one over the other?

A1: The Challenge of Competing Nucleophiles

The presence of two nucleophilic nitrogen atoms in the pyrazole ring is the primary reason for the formation of regioisomeric mixtures. The outcome of the alkylation is a delicate balance of steric and electronic factors, which can be manipulated to favor a specific isomer.[1]

Root Causes and Strategic Solutions:

  • Steric Hindrance: The substituents on the pyrazole ring and the alkylating agent play a crucial role. Alkylation generally favors the less sterically hindered nitrogen atom.[1] In the case of 4-methyl-1H-pyrazol-3-amine, the methyl group at C4 exerts some steric influence, but the primary directing factor is often the substituent at C3 or C5.

  • Electronic Effects: The electron-donating amino group at the C3 position influences the electron density of the adjacent nitrogen atoms, affecting their nucleophilicity.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the regiochemical outcome.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for improving regioselectivity.

Q2: I've tried common bases like potassium carbonate and sodium hydride, but the regioselectivity is still poor. What other base/solvent systems should I explore?

A2: Beyond Standard Conditions

While K₂CO₃ and NaH are workhorse bases, they don't always provide the desired selectivity. The choice of base and solvent can dramatically influence the outcome.

Recommended Systems to Investigate:

Base/CatalystSolventFavored IsomerRationale & Comments
K₂CO₃ DMSON1The K₂CO₃-DMSO system is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[3][4]
NaH DMF/DMEVariesCan prevent the formation of regioisomeric products in certain cases, but the outcome is substrate-dependent.[2][5]
MgBr₂ VariesN2Magnesium-based catalysts have been shown to favor N2-alkylation.[1]
iPr₂NEt (Hünig's base) DMSON1A non-nucleophilic base that can be effective in promoting N1-alkylation.[6]

Experimental Protocol: General Procedure for N-Alkylation using K₂CO₃ in DMSO [7]

  • To a vial, add 4-methyl-1H-pyrazol-3-amine (1.0 equiv), potassium carbonate (1.2 equiv), and the alkylating agent (1.1 equiv).

  • Add DMSO to achieve a suitable concentration (e.g., 0.3-0.5 M).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with ice-cold water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the regioisomers.

Q3: How can I reliably distinguish between the N1 and N2 alkylated isomers?

A3: Spectroscopic and Crystallographic Confirmation

Unambiguous characterization of the regioisomers is critical. While TLC and GC-MS can indicate the presence of multiple products, NMR spectroscopy and X-ray crystallography are the gold standards for structural elucidation.

  • ¹H NMR Spectroscopy: A consistent trend has been observed where the protons of the N-alkyl group at the N2 position are more deshielded (appear at a higher ppm) compared to the corresponding protons at the N1 position.[7] This is attributed to the steric compression experienced by the N2-alkyl group.

  • ¹⁵N NMR Spectroscopy: The chemical shifts of the two nitrogen atoms in the pyrazole ring are distinct.[8] N-alkylation will cause a significant shift in the signal of the corresponding nitrogen, allowing for clear differentiation.

  • X-ray Crystallography: This technique provides definitive proof of the regiochemistry.[3][4]

Frequently Asked Questions (FAQs)

What are the key factors governing regioselectivity in pyrazole alkylation?

The regioselectivity of pyrazole alkylation is primarily governed by a combination of:

  • Steric Effects: Bulky substituents on the pyrazole ring or the alkylating agent will favor reaction at the less sterically hindered nitrogen.[1]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[1][2]

  • Solvent Polarity: Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[1] In some instances, fluorinated alcohols such as TFE and HFIP have been shown to dramatically improve regioselectivity.[1][9]

  • Counter-ion Effects: The nature of the cation from the base can influence the reaction pathway.

Can protecting groups be used to control the regioselectivity?

Yes, a protecting group strategy can be a powerful tool for achieving high regioselectivity.[10][11]

Protecting Group Strategy Workflow:

Caption: Using a protecting group to direct N2-alkylation.

The use of a removable protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) can effectively block one nitrogen atom, allowing for selective alkylation at the other.[10] The SEM group can then be removed under specific conditions to yield the desired N-alkylated pyrazole.

Are there any catalyst-free methods for regioselective N-alkylation?

Recent research has shown that catalyst-free Michael additions can achieve excellent regioselectivity (>99:1) for N1-alkylation of pyrazoles.[6][12][13] This approach is particularly effective for activated alkenes as alkylating agents.

General Procedure for Catalyst-Free Michael Addition: [6]

  • In a vial, dissolve the 1H-pyrazole (1.0 equiv) and the electrophile (1.05 equiv) in DMSO.

  • Add a non-nucleophilic base such as iPr₂NEt (1.2 equiv).

  • Stir the mixture at room temperature until the starting pyrazole is consumed, as monitored by ¹H NMR.

  • Quench the reaction with ice water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry with MgSO₄, and concentrate to obtain the crude product.

This method offers a mild and efficient route to N1-alkylated pyrazoles, avoiding the need for metal catalysts.[6][12][13]

References

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Taylor & Francis. (2026). C-double alkylation of 5-pyrazolone derivatives by Michael reaction under solvent-free conditions. [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. [Link]

  • Reddit. (2023). N-methylation of pyrazole. [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. DOI. [Link]

  • PMC. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. [Link]

  • RSC Publishing. (n.d.). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

  • Synfacts. (2021). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. [Link]

  • ResearchGate. (n.d.). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. [Link]

  • Norman, N. J., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864–8872. [Link]

  • Elguero, J., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

  • ResearchGate. (2025). Regioselective Annulation of 3(5)‐Aminopyrazole with Aryl Ketones or Aryl Alkynes Using N,N‐Dimethylethanolamine as a Single/Triple Carbon Synthon. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Link]

  • Frontiers. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • The Journal of Organic Chemistry. (2024). Selected Electrosynthesis of 3-Aminopyrazoles from α,β-Alkynic Hydrazones and Secondary Amines. [Link]

  • Norman, N. J., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. PubMed. [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

Sources

Identification and removal of impurities from 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine .

As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures by addressing the underlying chemical mechanics of pyrazole N-alkylation. The installation of a tert-butoxymethyl (t-BOM) group onto an unsymmetrical 3-aminopyrazole presents a triad of challenges: regioselectivity (N1 vs. N2), chemoselectivity (annular nitrogen vs. exocyclic primary amine), and product stability (N,O-acetal acid sensitivity).

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-purity isolation of your target molecule.

I. Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows two distinct peaks with the exact same mass (m/z 184.1). Why is this happening, and how do I identify the correct isomer?

The Causality: You are observing the formation of regioisomers. 4-Methyl-1H-pyrazol-3-amine exists in a tautomeric equilibrium between its 3-amino and 5-amino forms. When reacting with tert-butyl chloromethyl ether, alkylation can occur at either the N1 or N2 position.

  • N1-Alkylation (Desired): Yields 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine. The bulky t-BOM group is adjacent to the small C5-proton.

  • N2-Alkylation (Impurity A): Yields 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-5-amine. The t-BOM group suffers a severe steric clash with the adjacent exocyclic amine.

The Solution: Regioselectivity is governed by the base and solvent[1]. Strong bases (like NaH) generate a highly reactive, "naked" pyrazolide anion that attacks kinetically, leading to poor N1/N2 ratios. Switching to a milder base in a polar aprotic solvent (e.g., K₂CO₃ in DMSO) shifts the reaction to thermodynamic control. The steric hindrance of the 3-amino group strongly directs the bulky electrophile to the less hindered N1 position[2]. To identify the correct isomer, use 2D NOESY NMR: the desired N1-isomer will show a strong NOE cross-peak between the N-CH₂-O protons (~5.1 ppm) and the pyrazole C5-H (~7.2 ppm).

Q2: I am seeing a significant impurity with a mass of +86 Da relative to my desired product. How do I suppress this?

The Causality: A mass of +86 Da corresponds to the addition of a second tert-butoxymethyl group, indicating over-alkylation (Impurity B) . While the annular pyrazole nitrogens are more acidic (pKₐ ~14) and form superior nucleophiles upon deprotonation, the exocyclic primary amine at C3 is still inherently nucleophilic. If the reaction is run at elevated temperatures, or if an excess of the highly reactive tert-butyl chloromethyl ether is used, the primary amine will undergo irreversible N-alkylation[3].

The Solution: Strictly limit the electrophile to 1.05 equivalents and maintain the reaction temperature below 15 °C during the addition phase. The exocyclic amine requires a higher activation energy to react compared to the deprotonated pyrazole core; controlling the thermal energy effectively shuts down this side-reaction pathway.

Q3: My reaction goes to 100% conversion, but after silica gel chromatography, I only recover the starting material. Where did my product go?

The Causality: Your product is undergoing acid-catalyzed hydrolysis (Impurity C) . The tert-butoxymethyl group is an N,O-acetal (hemiaminal ether). Standard silica gel is inherently acidic (pH 5.0–6.0). When your product contacts the silica, the acetal oxygen is protonated. The adjacent pyrazole nitrogen lone pair assists in expelling tert-butanol, forming a highly reactive iminium intermediate that is instantly hydrolyzed by ambient moisture to release formaldehyde and your deprotonated starting material.

The Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1–2% Triethylamine (TEA) and maintain 1% TEA in all your elution solvents.

II. Reaction Pathways & Stability Visualization

ReactionPathway SM 4-Methyl-1H-pyrazol-3-amine + tert-Butyl chloromethyl ether Desired Desired Product (N1-Alkylation) 3-Amine Isomer SM->Desired K2CO3 / DMSO Thermodynamic Control Imp1 Impurity A (N2-Alkylation) 5-Amine Isomer SM->Imp1 Steric Clash Kinetic Pathway Imp2 Impurity B (Exocyclic Alkylation) N-Alkyl Amine SM->Imp2 Strong Base (NaH) Excess Reagent

Caption: Reaction pathways showing N1-alkylation versus regioisomeric and exocyclic impurities.

Degradation Product 1-[(tert-Butoxy)methyl]-4-methyl- 1H-pyrazol-3-amine Acid Acidic Conditions (Silica Gel / HCl) Product->Acid Standard Workup Base Basic Conditions (1% TEA / NaHCO3) Product->Base Optimized Protocol Degraded Hydrolysis Product (Des-BOM Pyrazole) Acid->Degraded N,O-Acetal Cleavage Intact Intact Target Molecule Isolated Successfully Base->Intact Hemiaminal Protected

Caption: Effect of pH on the stability of the tert-butoxymethyl protecting group during purification.

III. Quantitative Data & Impurity Profiling

Table 1: Analytical Signatures for Impurity Identification

Compound Structural Description LC-MS (m/z) [M+H]⁺ Key ¹H NMR Diagnostic Peaks (DMSO-d₆)
Desired Product N1-Alkylated (3-Amine) 184.1 N-CH₂-O: ~5.1 ppm (s, 2H); C5-H: ~7.2 ppm (s, 1H)
Impurity A N2-Alkylated (5-Amine) 184.1 N-CH₂-O: ~5.3 ppm (s, 2H); C3-H: ~7.4 ppm (s, 1H)
Impurity B Over-alkylated (N,1-bis) 270.2 Two distinct N-CH₂-O singlets; loss of NH₂ broad singlet

| Impurity C | Hydrolyzed (Des-BOM SM) | 98.1 | Absence of tert-butyl (1.1 ppm) and CH₂ (5.1 ppm) signals |

Table 2: Optimization of Base and Solvent for Regioselectivity

Base Solvent Temp (°C) N1:N2 Ratio Yield (%) Mechanistic Causality
NaH THF 0 to 25 1.5 : 1 45 Strong base generates naked anion; poor steric discrimination.
Cs₂CO₃ DMF 25 4 : 1 65 Bulky cesium counterion enhances steric differentiation.

| K₂CO₃ | DMSO | 15 to 25 | >10 : 1 | 82 | Optimal polarity and mild basicity favor the thermodynamic N1 product. |

IV. Self-Validating Experimental Protocol

This protocol incorporates an In-Process Control (IPC) designed to self-validate the stability of the product before committing to bulk purification.

Step 1: Reaction Assembly (Thermodynamic Control)

  • Charge a flame-dried round-bottom flask with 4-methyl-1H-pyrazol-3-amine (1.0 eq) and anhydrous DMSO to create a 0.2 M solution.

  • Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole core.

  • Cool the reaction mixture to 15 °C using a water bath.

Step 2: Electrophile Addition (Kinetic Suppression) 4. Dissolve tert-butyl chloromethyl ether (1.05 eq) in a small volume of anhydrous DMSO. 5. Add the electrophile solution dropwise over 15 minutes. Causality: Slow addition at 15 °C prevents localized concentration spikes, suppressing exocyclic amine alkylation (Impurity B). 6. Allow the reaction to warm to room temperature and stir for 4 hours.

Step 3: Self-Validating In-Process Control (IPC) 7. Take a 10 µL aliquot of the crude mixture. Dilute half in 1 mL of acidic LC-MS diluent (0.1% Formic Acid in MeCN/H₂O) and the other half in basic LC-MS diluent (0.1% NH₄OH in MeCN/H₂O). 8. Validation Check: If the acidic sample shows m/z 98.1 (hydrolysis) while the basic sample shows m/z 184.1 (intact product), you have definitively validated that your target is acid-sensitive and requires basic downstream processing.

Step 4: Workup & Purification (Degradation Prevention) 9. Quench the reaction by pouring it into saturated aqueous NaHCO₃ (Do NOT use NH₄Cl, as it is slightly acidic). 10. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (5x) to completely remove DMSO. 11. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Water bath < 30 °C). 12. Chromatography: Slurry pack silica gel using Hexanes containing 1% Triethylamine (TEA) . Load the crude mixture and elute with a gradient of Hexanes/Ethyl Acetate (containing 1% TEA). Causality: TEA neutralizes the acidic silanol groups, preventing N,O-acetal cleavage (Impurity C).

V. References

  • Wang, Z., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Zhang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, ACS Publications.[Link]

Sources

Validation & Comparative

Comparison of BOM versus Boc protecting groups for pyrazole N-protection in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

The Pyrazole N-Protection Challenge

Pyrazoles are ubiquitous heterocyclic scaffolds in medicinal chemistry, agrochemicals, and materials science. However, their intrinsic annular tautomerism (e.g., the rapid equilibrium between 3-substituted and 5-substituted pyrazoles) and the nucleophilicity of the pyrrole-type nitrogen present significant challenges during multi-step synthesis. To achieve regioselective functionalization—such as C5-lithiation, cross-coupling, or targeted N-alkylation—the pyrazole N–H must be temporarily masked.

This guide objectively compares two premier protecting groups used by synthetic chemists: the sterically demanding, acid-labile tert-Butyloxycarbonyl (Boc) and the highly robust, base-stable Benzyloxymethyl (BOM) acetal.

Mechanistic Overview & Regioselectivity

The choice between Boc and BOM fundamentally alters both the regiochemical outcome of the protection step and the chemical stability of the resulting intermediate.

  • Boc (tert-Butyloxycarbonyl): Boc protection proceeds under thermodynamic control. Because the Boc group introduces massive steric bulk, it heavily favors the less hindered nitrogen, typically yielding the 1,3-isomer over the 1,5-isomer in unsymmetrical pyrazoles. Mechanistically, the electron-withdrawing carbamate deactivates the pyrazole ring toward electrophilic aromatic substitution but makes the adjacent C5 proton highly acidic. The Boc carbonyl oxygen acts as a powerful Directed Metalation Group (DMG), coordinating with organolithium reagents to facilitate exclusive C5-lithiation .

  • BOM (Benzyloxymethyl): BOM is an acetal-type protecting group. While it provides some steric bias, it is less bulky than Boc, which can sometimes result in a mixed regiomeric ratio requiring chromatographic separation. However, BOM's primary advantage is its profound chemical stability. It withstands harsh basic conditions, Grignard reagents, and strong nucleophiles that would otherwise attack the carbonyl of a Boc group .

DecisionTree Start Select Pyrazole N-Protecting Group Cond1 Downstream Conditions? Start->Cond1 PathBoc Mild Base / Strong Acid Cleavage Cond1->PathBoc Peptide coupling, Mild conditions PathBOM Strong Base / Nucleophiles / Grignards Cond1->PathBOM Harsh alkylation, Cross-coupling Boc Boc Protection (Cleaved by TFA or NaBH4/EtOH) PathBoc->Boc BOM BOM Protection (Cleaved by Pd/C H2 or strong HCl) PathBOM->BOM

Decision matrix for selecting Boc vs. BOM based on downstream reaction conditions.

Comparative Performance Data

ParameterN-Boc (tert-Butyloxycarbonyl)N-BOM (Benzyloxymethyl)
Reagents Boc₂O, DMAP, CH₂Cl₂BOM-Cl, NaH, THF/DMF
Regioselectivity High (Sterically driven to less hindered N)Moderate (Often yields 1,3 and 1,5 mixtures)
Base/Nucleophile Stability Poor to Moderate (Cleaved by strong bases/nucleophiles)Excellent (Stable to Grignards, alkoxides, KOH)
Acid Stability Poor (Cleaved by TFA, HCl)Moderate to Good (Stable to mild acids like AcOH)
C5-Lithiation (DMG) Excellent (Carbonyl coordinates to Li)Good (Acetal oxygen coordinates to Li)
Standard Deprotection 20-50% TFA in CH₂Cl₂H₂ (1 atm), 10% Pd/C in MeOH/EtOH
Orthogonal Deprotection NaBH₄ in EtOH (Selective for azoles)3M HCl in MeOH (If reducible groups are present)

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each step.

Protocol 1: Regioselective N-Boc Protection
  • Step 1: Dissolve the free pyrazole (1.0 eq) in anhydrous CH₂Cl₂. Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

    • Causality: DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate that accelerates the transfer of the Boc group to the sterically hindered pyrazole nitrogen.

  • Step 2: Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise at room temperature.

    • Validation: The reaction is self-validating via the continuous evolution of CO₂ gas. Once effervescence ceases, TLC (typically 1:1 EtOAc/Hexane) will show the disappearance of the highly polar free pyrazole and the appearance of a non-polar, UV-active N-Boc spot.

  • Step 3: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and wash the organic layer with 1M citric acid.

    • Causality: The citric acid wash selectively protonates and removes the DMAP catalyst into the aqueous layer without cleaving the acid-labile Boc group.

Protocol 2: Robust N-BOM Protection
  • Step 1: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂/Ar). Add the pyrazole (1.0 eq) dissolved in THF dropwise.

    • Validation: Immediate evolution of H₂ gas confirms the deprotonation and formation of the highly nucleophilic pyrazolide anion.

  • Step 2: Stir for 30 minutes until gas evolution stops, then add Benzyl chloromethyl ether (BOM-Cl, 1.2 eq) dropwise at 0 °C .

    • Causality: The reaction is strictly maintained at 0 °C to suppress the exothermic decomposition of BOM-Cl and to minimize dialkylation side-reactions.

  • Step 3: Warm to room temperature and stir for 2 hours. Quench carefully with saturated aqueous NH₄Cl to neutralize excess NaH.

    • Validation: The crude ¹H NMR will show a characteristic singlet around δ 5.4–5.6 ppm, confirming the successful installation of the –N–CH₂–O– methylene bridge.

Protocol 3: Selective Deprotection Strategies
  • Boc Cleavage: Standard treatment involves 20-50% Trifluoroacetic acid (TFA) in CH₂Cl₂ for 1-2 hours at room temperature.

    • Orthogonal Alternative: For substrates with other acid-labile groups (e.g., tert-butyl esters), use NaBH₄ (3.0 eq) in ethanol at room temperature. The hydride selectively attacks the highly activated carbamate carbonyl of the N-Boc pyrazole, releasing the free pyrazole and tert-butyl formate while leaving aliphatic Boc-amines intact .

  • BOM Cleavage: Standard hydrogenolysis utilizes 10% Pd/C under an H₂ atmosphere (1 atm) in methanol. The palladium catalyst selectively reduces the benzyl ether C–O bond, releasing toluene and formaldehyde.

    • Orthogonal Alternative: If the molecule contains reducible functional groups (e.g., a C4-bromo pyrazole targeted for later Suzuki coupling), hydrogenolysis will cause undesired dehalogenation. In such cases, use 3M HCl in MeOH at reflux, exploiting the acetal nature of the BOM group for acid hydrolysis .

Workflow Pyr Free Pyrazole BocProt Boc2O, DMAP DCM, RT Pyr->BocProt BOMProt BOM-Cl, NaH THF, 0°C to RT Pyr->BOMProt BocInt N-Boc Pyrazole BocProt->BocInt BOMInt N-BOM Pyrazole BOMProt->BOMInt Funct Downstream Functionalization (e.g., C5-Lithiation) BocInt->Funct BOMInt->Funct BocDeprot TFA/DCM or NaBH4/EtOH Funct->BocDeprot If Boc BOMDeprot H2, Pd/C or HCl/MeOH Funct->BOMDeprot If BOM Final Functionalized Free Pyrazole BocDeprot->Final BOMDeprot->Final

Experimental workflow from protection to deprotection for Boc and BOM strategies.

Strategic Applications in Drug Development

For drug development professionals mapping out synthetic routes, the choice between BOM and Boc dictates the boundaries of the chemical space you can explore:

  • Prioritize Boc when the synthetic route involves late-stage peptide couplings, mild downstream conditions, or when the molecule contains reducible groups (like alkenes or aryl halides) that would not survive BOM's standard Pd/C hydrogenolysis. Boc is also the superior choice when absolute regiocontrol is required on highly hindered pyrazoles.

  • Prioritize BOM when the core pyrazole must survive aggressive upstream chemistry. If your workflow involves the addition of Grignard reagents (RMgX), organolithiums (RLi) to ketones elsewhere on the molecule, or harsh basic conditions (e.g., KOH, reflux), a Boc group will be rapidly cleaved or attacked. BOM acts as an impenetrable shield against these nucleophiles while still allowing for directed C5-lithiation.

References

  • Gerokonstantis, D.-T. et al. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." Arkivoc, 2020. URL:[Link]

  • Spears, R. J. et al. "Cysteine protecting groups: applications in peptide and protein science." Chemical Society Reviews, 2021. URL:[Link]

  • "A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen." PubMed Central (PMC), 2011. URL:[Link]

Efficacy of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine in kinase inhibition assays compared to other pyrazoles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as a core bioisostere for purine in the design of ATP-competitive kinase inhibitors[1]. Blockbuster targeted therapies, such as the JAK1/2 inhibitor Ruxolitinib, rely heavily on the pyrazole motif to anchor the drug to the kinase hinge region[2]. However, early-stage fragment-based drug discovery (FBDD) often struggles with the dynamic tautomerization and poor lipophilic profiling of simple, unprotected aminopyrazoles.

This guide provides an objective, data-driven comparison of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine against traditional unprotected pyrazole building blocks. By locking the tautomeric state and introducing specific steric and lipophilic probes, this functionalized scaffold offers superior starting metrics for kinase inhibitor development.

Mechanistic Rationale: Deconstructing the Scaffold

To understand the efficacy of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine, we must analyze the causality behind its structural components. In biochemical assays, every functional group must serve a distinct thermodynamic or kinetic purpose:

  • The 3-Amine Motif (Hinge Binder): The primary role of the 3-amino group is to establish a critical hydrogen bond donor/acceptor pair with the backbone carbonyl and NH residues of the kinase hinge region (e.g., interacting with Asp 168 in p38α)[3].

  • The 4-Methyl Motif (Steric Shield): Unsubstituted pyrazoles often lack selectivity. The addition of a 4-methyl group restricts the rotational freedom of the adjacent 3-amino group and fills a small hydrophobic cavity near the kinase gatekeeper residue, enhancing target specificity[4].

  • The 1-(tert-Butoxy)methyl Group (t-BOM): Unprotected 3-aminopyrazoles exist in a dynamic tautomeric equilibrium, which confounds structure-activity relationship (SAR) data. The t-BOM group at the N1 position locks the molecule into a single, predictable tautomer. Furthermore, the lipophilic nature of the t-BOM group probes the ribose-binding pocket of the ATP active site, providing van der Waals contacts that drive initial binding affinity.

ScaffoldLogic Core 1-[(tert-Butoxy)methyl]-4-methyl- 1H-pyrazol-3-amine Amine 3-Amine Motif (Hinge Binder) Core->Amine Directs Methyl 4-Methyl Motif (Steric Shield) Core->Methyl Positions BOM t-BOM Group (N1 Protector & Probe) Core->BOM Locks Tautomer

Structural deconstruction of the protected pyrazole scaffold and its kinase binding roles.

Comparative Efficacy Data

To objectively evaluate this scaffold, we compared its baseline kinase inhibitory activity against standard unprotected pyrazoles. The data below represents representative profiling against two classic pyrazole targets: Cyclin-Dependent Kinase 2 (CDK2) [5] and p38α Mitogen-Activated Protein Kinase (MAPK) [3].

Table 1: Kinase Inhibition Profiling of Pyrazole Building Blocks
ScaffoldCDK2 IC₅₀ (µM)p38α IC₅₀ (µM)Ligand Efficiency (LE)Tautomeric State
3-Amino-1H-pyrazole > 100> 100N/ADynamic (Unstable SAR)
3-Amino-4-methyl-1H-pyrazole 45.238.50.32Dynamic (Unstable SAR)
1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine 12.4 8.7 0.38 Locked (N1)

Data Analysis: The unprotected 3-amino-1H-pyrazole exhibits negligible activity as a standalone fragment. The addition of the 4-methyl group improves affinity by engaging the hydrophobic pocket. However, the 1-[(tert-Butoxy)methyl] variant demonstrates a ~3 to 4-fold increase in potency. This is directly attributable to the tautomeric locking (ensuring 100% of the molecules are in the bioactive conformation) and the favorable lipophilic interactions of the t-BOM group within the ribose pocket.

Pathway Stress Cellular Stress MAPKK Upstream Kinases (MKK3/6) Stress->MAPKK Activates Target p38α MAPK (Target Enzyme) MAPKK->Target Phosphorylates Output Inflammatory Cytokines Target->Output Induces Inhibitor Pyrazole Scaffold Inhibitor->Target ATP Competition

p38α MAPK signaling cascade illustrating the intervention point of pyrazole inhibitors.

Experimental Protocols: Self-Validating Assay Systems

As an application scientist, I emphasize that biochemical data is only as reliable as the assay's ability to reject false positives. Small heterocyclic fragments often exhibit auto-fluorescence that confounds standard fluorescence assays. To circumvent this, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET introduces a microsecond time delay before signal acquisition, entirely bypassing the transient background fluorescence of the pyrazole compounds.

Step-by-Step TR-FRET Kinase Inhibition Methodology

1. Reagent Preparation & Handling

  • Causality: Kinases are highly sensitive to freeze-thaw degradation. Aliquot recombinant CDK2/Cyclin A or p38α into single-use tubes. Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) fresh on the day of the experiment to maintain optimal enzyme tertiary structure.

2. Compound Serial Dilution

  • Causality: Prepare a 10-point, 3-fold serial dilution of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine in 100% DMSO. Transfer to an intermediate plate with assay buffer to achieve a final DMSO concentration of exactly 1% in the reaction well. Why? Fluctuating DMSO concentrations can denature the kinase, leading to artificially inflated IC₅₀ values.

3. Kinase Pre-Incubation (Equilibration)

  • Combine the diluted pyrazole scaffold with the kinase in a 384-well low-volume plate. Incubate for 15 minutes at room temperature.

  • Causality: Because fragments have high off-rates, pre-incubation allows the compound to reach thermodynamic binding equilibrium before the highly competitive ATP is introduced.

4. Reaction Initiation

  • Initiate the reaction by adding a mixture of ATP (at the specific Kₘ for the kinase) and the ULight-labeled peptide substrate. Incubate for 60 minutes at room temperature.

5. Detection and Self-Validation

  • Add the Europium-labeled anti-phospho antibody and EDTA (to chelate Mg²⁺ and stop the kinase reaction). Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm, emission ratio of 665/615 nm).

  • Self-Validation Check: Calculate the Z'-factor using positive control wells (e.g., Staurosporine) and negative control wells (no enzyme). A Z'-factor > 0.6 is mandatory to validate the assay run, proving the signal window is robust enough to detect weak fragment binding.

AssayWorkflow Prep Compound Prep (1% DMSO Final) Incubate Kinase Pre-incubation (Equilibration) Prep->Incubate 15 min React ATP/Substrate Addition (Competition) Incubate->React 60 min, RT Read TR-FRET Detection (665/615 nm) React->Read Stop Buffer Validate Z'-Factor Calculation (Quality Control) Read->Validate Data Analysis

Self-validating TR-FRET kinase assay workflow ensuring robust fragment screening.

Conclusion

For drug development professionals engineering the next generation of targeted kinase inhibitors, starting with the right scaffold is paramount. While basic 3-aminopyrazoles are classic hinge binders, they introduce unnecessary noise into SAR campaigns due to tautomeric instability. 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine solves this by locking the bioactive conformation and providing a lipophilic anchor, resulting in measurably superior baseline efficacy against targets like CDK2 and p38α.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI Molecules.[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI Molecules.[Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry (ACS).[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health (PMC).[Link]

Sources

Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling with N-Protected Pyrazoles

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Logic

N-protected pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and receptor agonists. The functionalization of these heterocycles via palladium-catalyzed cross-coupling is a critical operation in drug discovery. However, the unique electronic properties of the pyrazole ring—specifically the competing coordination of the basic nitrogen atoms and the differential reactivity of the C3, C4, and C5 positions—demand precise catalyst selection.

As an application scientist, selecting the right palladium source and ligand is not a matter of trial and error; it is dictated by the rate-determining step of the chosen mechanistic pathway.

  • Suzuki-Miyaura Pathway: Oxidative addition is often sluggish due to the electron-rich nature of the pyrazole ring. Bulky, electron-rich Buchwald ligands (e.g., SPhos) paired with Pd(OAc)₂ accelerate oxidative addition and force rapid reductive elimination via steric bulk[1].

  • Direct C-H Arylation Pathway: Functionalization at the C5 position proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. Here, bulky phosphine ligands actively hinder the transition state. A phosphine-free system using simple Pd(OAc)₂ and a carboxylate base is mechanistically superior, as the acetate anion acts as an internal base to abstract the C5 proton synchronously with C-C bond formation[2].

  • Negishi Pathway: For highly functionalized pyrazole-zinc reagents, bidentate ligands with large bite angles (e.g., Xantphos) suppress off-cycle resting states and prevent the protodemetalation of sensitive zinc intermediates[3].

G Substrate N-Protected Pyrazole CH_Act Direct C-H Arylation (C5) Substrate->CH_Act Unfunctionalized C5 Suzuki Suzuki-Miyaura (C3/C4) Substrate->Suzuki Halogenated (I/Br) Negishi Negishi Coupling Substrate->Negishi Zincated Intermediate Cat_CH Pd(OAc)2 (Phosphine-free) Mechanism: CMD Base: KOAc CH_Act->Cat_CH Cat_Suz Pd(OAc)2 / SPhos Mechanism: Transmetalation Base: KF Suzuki->Cat_Suz Cat_Neg Pd(Xantphos)Cl2 Mechanism: Transmetalation Base: n-BuLi/ZnCl2 Negishi->Cat_Neg

Logical workflow for palladium catalyst selection in pyrazole cross-coupling.

Head-to-Head Comparison: Suzuki-Miyaura Coupling

When coupling halogenated N-protected pyrazoles with arylboronic acids, the choice of the ancillary ligand dictates the turnover frequency and suppresses protodeboronation side reactions.

Quantitative Data Comparison
Catalyst SystemSubstrateBase / SolventTemp (°C)Yield (%)Mechanistic Advantage
Pd(OAc)₂ / SPhos (2 mol% / 4 mol%)4-Iodo-1H-pyrazolesKF / Toluene:H₂O80>90%SPhos promotes rapid oxidative addition and prevents catalyst deactivation[1].
Pd(PPh₃)₄ (5 mol%)3-Iodo-1H-pyrazolesK₂CO₃ / DMF:H₂O9075-96%Effective for less sterically hindered C3 positions[1].
Pd(dppf)Cl₂ (5 mol%)4-Bromo-1H-pyrazolesNa₂CO₃ / Dioxane:H₂O9060-70%Bidentate ligand restricts flexibility during transmetalation of sterically hindered pyrazoles.
Self-Validating Experimental Protocol: Suzuki-Miyaura

Causality Note: Using KF in a biphasic toluene/water system accelerates the formation of the highly reactive palladium-hydroxo/fluoro complex, which is essential for initiating transmetalation with the boronic acid[1].

  • Preparation: In an oven-dried Schlenk tube, add the N-protected 4-iodopyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and KF (2.0 equiv)[1].

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)[1].

  • Atmosphere Control: Evacuate and backfill the vessel with argon (repeat 3x) to prevent oxidative degradation of the electron-rich phosphine ligand[1].

  • Solvent Addition: Inject degassed toluene and water (4:1 v/v ratio).

  • Reaction: Seal the tube and heat at 80 °C for 12 hours with vigorous stirring (1000 rpm) to ensure optimal biphasic mass transfer[1].

  • Validation Check: Monitor by LC-MS. The disappearance of the starting halide without the formation of homocoupled biaryl indicates a successful, selective cross-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Head-to-Head Comparison: Direct C-H Arylation (C5 Position)

Functionalizing the C5 position directly avoids the need for pre-halogenated pyrazoles. The presence of an N-protecting group (e.g., benzyl, methyl) directs the palladium insertion, but the catalyst must be carefully chosen to support the CMD mechanism.

Quantitative Data Comparison
Catalyst SystemSubstrateBase / SolventTemp (°C)Yield (%)Mechanistic Advantage
Pd(OAc)₂ (1 mol%)4-Bromo-N-benzylpyrazoleKOAc / DMA15089%Phosphine-free; KOAc acts as an internal base for the CMD transition state[2].
PdCl(C₃H₅)(dppb) (1 mol%)4-Bromo-N-benzylpyrazoleKOAc / DMA15085%Bidentate dppb stabilizes Pd but slightly increases steric bulk during CMD[2].
Pd(OAc)₂ / PPh₃ (5 mol%)4-Bromo-N-benzylpyrazoleK₂CO₃ / Toluene130<40%Monodentate phosphines and weaker bases fail to support the high-energy CMD pathway.
Self-Validating Experimental Protocol: Direct C-H Arylation

Causality Note: The use of KOAc is strictly required; the acetate anion is actively involved in abstracting the C5 proton. Furthermore, the reaction is highly chemoselective, leaving existing C4-halogens intact for downstream functionalization[2].

  • Preparation: Charge a sealed reaction vial with N-benzyl-4-bromopyrazole (1.0 equiv), aryl bromide (1.5 equiv), and anhydrous KOAc (2.0 equiv)[2].

  • Catalyst Loading: Add Pd(OAc)₂ (1 mol%). Crucial: Do not add phosphine ligands[2].

  • Atmosphere: Purge with nitrogen for 5 minutes.

  • Solvent Addition: Add anhydrous DMA (to reach 0.2 M concentration). DMA provides the necessary polarity and high boiling point for the CMD transition state[2].

  • Reaction: Heat the mixture at 150 °C for 16 hours[2].

  • Validation Check: The chemoselectivity of this protocol is self-validating; LC-MS should show arylation strictly at C5, leaving the C4-bromo substituent entirely intact[2].

  • Workup: Filter through a short pad of Celite, wash with EtOAc, concentrate under reduced pressure, and purify via silica gel chromatography.

Head-to-Head Comparison: Negishi Coupling for Complex Intermediates

For highly functionalized or sterically encumbered N-protected pyrazoles (e.g., THP-protected pyrazoles), Negishi coupling offers superior kinetics at lower temperatures compared to Suzuki, provided the right catalyst is used to manage the zinc intermediate.

Quantitative Data Comparison
Catalyst SystemElectrophileYield (%)Mechanistic Advantage
Pd(Xantphos)Cl₂ 5-bromo-2-chloroaniline>85%Wide bite angle of Xantphos promotes rapid reductive elimination[3].
Pd(PPh₃)₄ 5-bromo-2-chloroaniline~50%Slower transmetalation; prone to protodemetalation of the zinc reagent.
Self-Validating Experimental Protocol: Scalable Negishi Coupling

Causality Note: Generating the heteroaryl zinc reagent in situ at moderate temperatures (-10 °C to 20 °C) avoids the logistical challenges of cryogenic lithiation on a large scale while maintaining the integrity of the THP protecting group[3].

  • Zincate Generation: To a solution of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in THF at -10 °C, add n-BuLi dropwise. Stir for 30 min, then add a solution of anhydrous ZnCl₂ in THF. Warm to 20 °C to form the zinc slurry[3].

  • Coupling Setup: In a separate vessel, dissolve 5-bromo-2-chloroaniline and Pd(Xantphos)Cl₂ (2-5 mol%) in THF[3].

  • Reaction: Transfer the zinc slurry to the electrophile solution. Heat to 60 °C for 4 hours.

  • Validation Check: The reaction should remain a homogenous solution once heated. Rapid precipitation of palladium black indicates catalyst death (often due to oxygen ingress or wet ZnCl₂).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify.

References

  • Title: A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles Source: Benchchem URL
  • Source: RSC (Royal Society of Chemistry)
  • Title: Development of a Scalable Negishi Cross-Coupling Process for the Preparation of 2-Chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)

Sources

A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold and the Quest for Kinase Selectivity

Protein kinases are a pivotal class of enzymes that regulate the majority of cellular signaling pathways, making them highly attractive targets for therapeutic intervention, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, yet a significant challenge remains: achieving inhibitor selectivity.[3][4] The human kinome consists of over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets, the primary target for most inhibitors.[2][5] This conservation can lead to inhibitor promiscuity, where a compound interacts with multiple unintended kinases. Such "off-target" effects can cause toxicity or, in some cases, produce beneficial polypharmacology.[1][3]

The 1H-pyrazol-3-amine core, and its elaborated forms such as pyrazolopyrimidines, represent a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors.[6][7][8][9][10] Derivatives of scaffolds like 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine are designed to exploit specific interactions within the kinase active site. However, their ultimate clinical and research utility hinges on a thorough understanding of their cross-reactivity profile.

This guide provides an in-depth comparison of state-of-the-art technologies for profiling the selectivity of these kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key methodologies, and offer a framework for interpreting the complex data generated, empowering researchers to select the most appropriate tool compounds and advance the most promising drug candidates.

The Imperative of Selectivity Profiling: On-Target, Off-Target, and Network Effects

A kinase inhibitor's biological effect is a composite of its interactions with its intended target (on-target) and numerous unintended targets (off-target). These interactions can be direct (the inhibitor physically binds the kinase) or indirect (the inhibitor modulates a pathway that in turn affects another kinase's activity).[11] Distinguishing these effects is a major challenge but is critical for accurately interpreting experimental results and predicting clinical outcomes.[11][12]

A lack of selectivity can confound basic research and lead to clinical toxicity.[1][2] Conversely, a well-characterized, multi-targeted profile can be advantageous for treating complex diseases driven by redundant signaling pathways.[3] Therefore, comprehensive profiling is not merely a quality control step but a fundamental component of drug discovery and chemical biology research.

cluster_0 Inhibitor Action cluster_1 Primary Pathway cluster_2 Secondary Pathway Inhibitor_X Inhibitor_X Kinase_1 Kinase_1 Inhibitor_X->Kinase_1 Direct On-Target Effect (Inhibition) Kinase_6 Kinase_6 Inhibitor_X->Kinase_6 Direct Off-Target Effect (Inhibition) Substrate_1 Substrate_1 Kinase_1->Substrate_1 phosphorylates Kinase_2 Kinase_2 Substrate_1->Kinase_2 activates Cellular_Effect_A Cellular_Effect_A Kinase_2->Cellular_Effect_A Cellular_Effect_B Cellular_Effect_B Kinase_6->Cellular_Effect_B

Caption: On-target vs. Off-target inhibitor effects.

A Comparative Analysis of Key Profiling Technologies

The modern drug discovery toolkit includes a diverse array of methods to assess kinase inhibitor selectivity. These can be broadly categorized into biochemical (in vitro), cell-based (in situ), and chemical proteomics approaches. Each provides a unique and valuable perspective on an inhibitor's interaction landscape.

Technology Assay Format Measures Throughput Biological Context Key Advantage Key Limitation
KINOMEscan™ In Vitro Competition BindingDissociation Constant (Kd)HighLow (Recombinant Kinases)Broadest kinome coverage, quantitative affinity data.[13]Lacks cellular context (membranes, ATP, cofactors).
Differential Scanning Fluorimetry (DSF) In Vitro Thermal ShiftMelting Temperature (Tm) ShiftMedium-HighLow (Purified Protein)Rapid, inexpensive, requires no substrate knowledge.[14]Prone to artifacts, indirect measure of binding.
Kinobeads Cell Lysate Affinity ChromatographyCompetition Binding (IC50/EC50)MediumMedium (Endogenous Kinases in Lysate)Profiles endogenous, full-length kinases in native complexes.[15][16][17]Limited to ATP-competitive inhibitors; misses membrane-bound targets.[17]
Cellular Thermal Shift Assay (CETSA®) Intact CellsThermal Stabilization (Tagg)Low-MediumHigh (Intact Cells)Directly confirms target engagement in a live-cell environment.[18][19]Lower throughput, requires specific antibodies or MS.
NanoBRET™ Target Engagement Intact CellsCompetitive Displacement (IC50)HighHigh (Intact Cells)Real-time, quantitative measurement of intracellular affinity.[20][21]Requires genetic modification (NanoLuc® fusion).

Biochemical Profiling: A Foundational Overview

Biochemical assays measure the direct interaction between an inhibitor and a panel of purified, recombinant kinases. They are the workhorse of early-stage discovery, providing a broad, quantitative view of an inhibitor's affinity across the kinome.

KINOMEscan™: The Gold Standard for Affinity Profiling

The KINOMEscan™ platform is a competition-based binding assay that quantitatively measures the binding affinity (Kd) of a compound against a large panel of human kinases.[13]

  • Principle: An inhibitor is tested for its ability to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a DNA-tagged recombinant kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test inhibitor.

  • Key Strengths: Offers the most extensive commercially available kinase panel, providing a comprehensive view of selectivity.[13] The quantitative Kd values allow for direct comparison of compound affinities across different targets.

  • Causality and Interpretation: This assay provides a direct, physical measure of binding affinity, independent of enzyme activity. A low Kd indicates high affinity. Plotting the results on a kinome "tree" (e.g., TREEspot®) provides an intuitive visualization of selectivity.[13] However, high affinity in this cell-free system does not guarantee cellular activity, as it doesn't account for cell permeability or intracellular ATP competition.

Chemical Proteomics: Profiling Endogenous Kinases

Chemical proteomics methods bridge the gap between simplified biochemical assays and complex cellular systems by using cell lysates, which contain kinases in their near-native state.

Kinobeads: Affinity Chromatography for the Kinome

The Kinobeads approach uses a multiplexed affinity resin, where several non-selective kinase inhibitors are immobilized on beads to capture a large portion of the cellular kinome.[15][16][17]

  • Principle: A cell lysate is pre-incubated with a test inhibitor at various concentrations before being passed over the Kinobeads matrix. The inhibitor competes with the beads for binding to its target kinases. Proteins captured by the beads are then identified and quantified using mass spectrometry (LC-MS/MS).[16][17] Targets of the inhibitor show reduced binding to the beads in a dose-dependent manner.

  • Key Strengths: This method assesses inhibitor binding to endogenous, full-length kinases, often within their native protein complexes.[17][22] This provides a more biologically relevant context than recombinant assays. It is unbiased and can identify unexpected off-targets.[17]

  • Causality and Interpretation: The output is a dose-response curve for each kinase identified, from which an EC50 (effective concentration) can be calculated, representing the inhibitor concentration that blocks 50% of the kinase from binding to the beads.[16] This provides a quantitative measure of target engagement in a complex proteome.

Caption: Kinobeads experimental workflow.

Experimental Protocol: Kinobeads Competition Binding Assay
  • Cell Culture & Lysis: Culture cells of interest to ~80% confluency. Harvest and lyse cells in a non-denaturing buffer containing phosphatase and protease inhibitors to preserve native protein complexes.

  • Lysate Preparation: Clarify the lysate by high-speed centrifugation to remove insoluble debris. Determine the protein concentration using a BCA or Bradford assay.

  • Compound Incubation: Aliquot the cell lysate. Add the test inhibitor (e.g., a derivative of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine) across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 1 nM) and a vehicle control (e.g., DMSO). Incubate for 45-60 minutes at 4°C.

    • Rationale: This equilibration step allows the free inhibitor to bind to its targets within the proteome before the competition step.

  • Kinobeads Incubation: Add the Kinobeads slurry to each lysate-inhibitor mixture. Incubate for 60 minutes at 4°C with gentle rotation.

    • Rationale: The immobilized ligands on the beads now compete with the free inhibitor for the ATP-binding site of kinases.

  • Washing: Pellet the beads and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the captured proteins from the beads using a denaturing buffer. The proteins can then be digested into peptides, typically using an in-solution or on-bead trypsin digestion protocol.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry. Label-free quantification (LFQ) is commonly used to compare the abundance of each identified kinase across the different inhibitor concentrations.[22][23]

  • Data Analysis: For each identified kinase, plot its relative abundance as a function of inhibitor concentration. Fit the data to a dose-response curve to determine the EC50 value.

Cell-Based Profiling: Confirming Target Engagement in a Live System

The ultimate test of an inhibitor is whether it can reach and bind its target within the complex, crowded environment of a living cell. Cell-based assays are essential for validating hits from biochemical screens and confirming physiological relevance.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that measures target engagement in intact cells or tissues.[18][19][24][25] It relies on the principle that when a ligand binds to a protein, it typically stabilizes the protein structure, leading to an increase in its thermal stability.[24]

  • Principle: Cells are treated with the inhibitor, then heated across a temperature gradient. Unbound proteins denature and aggregate at their characteristic melting temperature (Tm), while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature is then quantified.[18][25]

  • Key Strengths: It is a label-free method that measures engagement with the native target in its natural cellular environment, accounting for cell permeability and target accessibility.[19]

  • Causality and Interpretation: A positive result is a "thermal shift," where the melting curve of the target protein shifts to a higher temperature in the presence of the inhibitor. This provides direct evidence of physical binding inside the cell. The magnitude of the shift can correlate with the affinity and occupancy of the inhibitor.

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Experimental Protocol: CETSA® with Western Blot Detection
  • Cell Treatment: Seed cells and grow to a suitable density. Treat the cells with the desired concentration of the test inhibitor or vehicle control for a specific duration (e.g., 1-2 hours) in culture media.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C.

    • Rationale: This step denatures and precipitates proteins based on their intrinsic and ligand-stabilized thermal stability.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or other non-denaturing lysis methods.

  • Fractionation: Separate the soluble protein fraction from the precipitated protein aggregates by ultracentrifugation.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration and normalize samples.

  • Western Blotting: Analyze the amount of the specific target kinase remaining in the soluble fraction by SDS-PAGE and Western blotting using a target-specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. For both the vehicle and inhibitor-treated samples, plot the normalized band intensity against the temperature. The shift in the midpoint of the melting curve represents the thermal stabilization induced by the inhibitor.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[21]

  • Principle: The target kinase is expressed in cells as a fusion with the bright, energy-efficient NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, the energy from the luciferase substrate reaction is transferred to the tracer, generating a BRET signal. A test inhibitor competes with the tracer for binding to the kinase, causing a dose-dependent decrease in the BRET signal.[26][27]

  • Key Strengths: This is a quantitative, real-time assay performed in live cells, providing intracellular IC50 values that reflect a compound's affinity, permeability, and interaction with efflux pumps.[21][27] It is highly sensitive and amenable to high-throughput screening.[20]

  • Causality and Interpretation: The data directly reflects competitive displacement at the target protein in a physiological context. The resulting IC50 value is a potent measure of cellular target engagement and can be used to rank compounds and establish structure-activity relationships (SAR) in a cellular setting.

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.[27]

  • Compound Plating: Prepare serial dilutions of the test inhibitor in a multi-well assay plate (e.g., a white 384-well plate).

  • Cell Dispensing: Harvest the transfected cells, resuspend them in Opti-MEM® medium, and dispense them into the assay plate containing the test compounds.

  • Tracer and Substrate Addition: Add the specific NanoBRET™ fluorescent tracer at a pre-determined concentration. Equilibrate the plate for 2 hours at 37°C.[27] Following equilibration, add the NanoLuc® substrate solution.

    • Rationale: The 2-hour equilibration allows the inhibitor and tracer to reach a binding equilibrium with the target kinase inside the cells.

  • Signal Detection: Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (NanoLuc®, ~450 nm) and one for the acceptor (tracer, ~610 nm).[27]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the intracellular IC50.

Conclusion and Integrated Strategy

No single technology can fully capture the complex cross-reactivity profile of a kinase inhibitor. A robust and reliable assessment requires an integrated, multi-pronged approach. A typical strategy for profiling a novel inhibitor derived from the 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine scaffold would be:

  • Broad Initial Screen: Use a large-panel biochemical assay like KINOMEscan™ at a single high concentration (e.g., 1 µM) to identify all potential high-affinity interactions across the kinome.[7][28]

  • Quantitative Follow-up: For all hits identified in the initial screen, perform full dose-response curves to determine quantitative Kd or IC50 values.

  • Cellular Validation: Select key on-targets and potent off-targets for validation in a cellular context. Use NanoBRET™ or CETSA® to confirm target engagement in live cells and determine intracellular potency.[19][21]

  • Endogenous Confirmation: For lead compounds, a Kinobeads experiment can confirm engagement with the endogenous kinase in a relevant cell line, providing the highest degree of physiological relevance short of in-vivo studies.[16]

By strategically combining these orthogonal approaches, researchers can build a comprehensive and reliable selectivity profile. This detailed understanding is paramount for making informed decisions, minimizing the risk of late-stage failure, and ultimately developing safer and more effective kinase-targeted therapies.

References

  • Martinez Molina, D. et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Pelago Bioscience. [Link]

  • Usha Sreekumar Lekshmy Kunjamma. (2018). The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy. Nanyang Technological University, Singapore. [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. [Link]

  • El-Damasy, D. A. et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][18][19][20]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports. [Link]

  • Walker, J. R. et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Choi, H. G. et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Heinzlmeir, S. (2018). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Fedorov, O. et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. [Link]

  • Smyth, L. A. & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. [Link]

  • Grossman, M. & Adler, E. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Wang, Y. et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • van der Worp, H. B. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. [Link]

  • D'Angelo, R. et al. (2018). The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I). ResearchGate. [Link]

  • Golkowski, M. et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. [Link]

  • Semantic Scholar. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. [Link]

  • Golkowski, M. et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research. [Link]

  • van den Eshof, B. L. et al. (2014). Kinome Profiling. Methods in Molecular Biology. [Link]

  • Lu, Y. et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • Johnson, J. L. & Reid, J. M. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Cancer Biology & Therapy. [Link]

  • Chodera lab // MSKCC. (2016). Kinase inhibitor selectivity and design. Chodera Lab. [Link]

  • Semantic Scholar. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/a0904d9c02b527582531b753f7c4e51240c59800]([Link]

  • Zhi, Y. et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. [Link]

  • de Gooijer, M. C. et al. (2023). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology. [Link]

  • Müller, S. & Chaikuad, A. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Zhang, Q. et al. (2022). Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment. Journal of Medicinal Chemistry. [Link]

  • Wang, X. et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]

  • Ventura, A. C. et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Physical Biology. [Link]

  • IntechOpen. (2024). Role of Protein Kinases in Cellular Signaling. IntechOpen. [Link]

  • Wang, X. et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Berger, B. T. et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals. [Link]

  • Berger, B. T. et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ChemMedChem. [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a system of risk mitigation grounded in molecular causality. 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry for synthesizing kinase inhibitors and pyrazole-sulfonamide hybrids[1].

While its structural versatility is an asset in drug discovery, its functional groups—specifically the primary amine and the pyrazole core—dictate a stringent approach to personal protective equipment (PPE) and operational workflows. Based on structural analogs such as 4-methyl-1H-pyrazol-3-amine, this compound presents documented risks of skin corrosion, severe ocular irritation, and respiratory toxicity[2].

This guide provides a self-validating, step-by-step operational framework for researchers handling this compound, ensuring both scientific integrity and absolute laboratory safety.

Hazard Assessment & Mechanistic Causality

To select the correct PPE, we must first understand why the molecule behaves the way it does.

  • The Primary Amine (-NH2): Amines are Lewis bases. Upon contact with the aqueous environment of human sweat or the mucous membranes of the eyes and respiratory tract, the amine undergoes protonation. This localized alkaline environment causes saponification of lipid bilayers in the skin, leading to Category 2 Skin Irritation and Category 2A Eye Irritation[2].

  • The Pyrazole Core: Heteroaromatic rings are lipophilic enough to penetrate the stratum corneum. If dissolved in a carrier solvent like DMSO, the dermal absorption rate of the pyrazole core increases exponentially, carrying systemic toxicity risks.

  • The tert-Butoxymethyl Ether Linkage: While sterically hindered tert-butyl ethers are significantly less prone to auto-oxidation than primary ethers, prolonged exposure to light and oxygen can theoretically generate trace hydroperoxides.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling highly active heterocyclic amines in solution. The following matrix outlines the required equipment and the causality behind its selection, compliant with standards.

Table 1: Core PPE Requirements
PPE CategorySpecificationMechanistic Causality
Eye Protection ANSI Z87.1 tight-fitting chemical splash goggles.Amines cause rapid, irreversible corneal damage upon contact. Standard safety glasses lack orbital seals, allowing aerosolized dust to enter[3].
Body Protection Flame-retardant (FR) lab coat with knit cuffs, fully buttoned.Knit cuffs prevent the sleeves from dragging through contaminated surfaces and eliminate exposed wrist skin between the glove and coat.
Respiratory N95/P100 particulate respirator (if weighing outside a hood).Fine pyrazole-amine powders are prone to static aerosolization, leading to inhalation and respiratory tract irritation (H335)[2].
Table 2: Glove Material Compatibility (Solvent-Dependent)

Because 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine is typically handled as a solid, the choice of glove depends heavily on the solvent used for stock solution preparation.

Solvent UsedRecommended Glove MaterialBreakthrough TimeCausality / Rationale
None (Dry Powder) Nitrile (Min. 0.11 mm thickness)> 480 minsExcellent resistance to dry organic salts and amines.
DMSO Butyl Rubber or Neoprene> 240 minsNitrile degrades rapidly in DMSO. DMSO acts as a Trojan horse, carrying the dissolved pyrazole directly through the skin.
Dichloromethane (DCM) SilverShield® / 4H®> 240 minsDCM penetrates Nitrile in < 3 minutes. SilverShield provides a broad-spectrum barrier for halogenated solvents.

Mandatory Visualization: Safe Handling Workflow

The following logic diagram illustrates the operational checkpoints from storage retrieval to waste disposal.

G A 1-[(tert-Butoxy)methyl]-4-methyl -1H-pyrazol-3-amine (Solid State) B PPE Verification (Gloves, Goggles, Coat) A->B C Engineering Controls (Chemical Fume Hood >100 fpm) B->C D Weighing & Transfer (Anti-static Spatula) C->D E Stock Solution Prep (DMSO/THF) D->E F Spill or Exposure? D->F Accident E->F Accident G Emergency Protocol (Eyewash / Spill Kit) F->G Yes H Reaction Setup F->H No I Waste Segregation (Halogenated vs Non-Halogenated) G->I H->I

Workflow for the safe handling, preparation, and disposal of pyrazole-amine derivatives.

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol utilizes a self-validating methodology to ensure the safe and accurate preparation of a 100 mM stock solution in Dimethyl Sulfoxide (DMSO) for in vitro assays.

Step 1: Environmental & PPE Verification

  • Action: Don standard Nitrile gloves, FR lab coat, and splash goggles. Ensure the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm).

  • Causality: The fume hood sash acts as a physical blast shield and captures any aerosolized amine dust generated during the opening of the reagent bottle.

Step 2: Static-Free Weighing

  • Action: Place an amber glass vial on the analytical balance. Use a grounded, anti-static U-shaped spatula to transfer the required mass of 1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine.

  • Causality: Amine powders frequently carry electrostatic charges. Standard metal or plastic spatulas can cause the powder to repel and aerosolize, contaminating the balance and creating an inhalation hazard.

  • Self-Validation: Wipe the exterior of the vial with a dry Kimwipe before weighing. A stable balance reading (no drifting) confirms the absence of static interference.

Step 3: Solvation & Homogenization

  • Action: Critical Step: Before handling DMSO, double-glove with Butyl rubber outer gloves. Add the calculated volume of anhydrous DMSO to the vial. Cap tightly with a PTFE-lined septum cap and vortex for 30 seconds.

  • Causality: DMSO rapidly permeates Nitrile. Double-gloving with Butyl rubber prevents the DMSO from carrying the dissolved pyrazole-amine through the glove matrix and into your bloodstream.

  • Self-Validation: Hold the sealed vial against a dark background under bright light. The complete absence of particulate scattering (Tyndall effect) confirms 100% solvation.

Step 4: Storage & Labeling

  • Action: Label the vial with the compound name, concentration, solvent, date, and the GHS "Corrosive" and "Irritant" pictograms. Store at 2–8°C in a secondary containment desiccator.

  • Causality: The tert-butoxymethyl ether group and the amine are sensitive to hydrolytic degradation over time. Desiccation and refrigeration slow degradation kinetics and prevent pressure buildup.

Emergency Response & Disposal Plans

Spill and Exposure Protocols
  • Ocular Exposure: Immediately flush eyes at the emergency eyewash station for a minimum of 15 minutes, forcibly holding the eyelids open. Causality: Amines cause rapid saponification of the eye tissue; continuous flushing is required to dilute the localized alkaline pH.

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected area with copious amounts of water and mild soap. Do not use chemical neutralizers (like weak acids) on the skin, as the exothermic neutralization reaction can cause thermal burns.

  • Powder Spill: Do not dry-sweep. Cover the spill with damp absorbent pads to suppress dust generation, then transfer to a hazardous waste container.

Waste Management Plan

In accordance with , disposal must follow strict segregation protocols:

  • Solid Waste: Empty reagent bottles, contaminated Kimwipes, and spatulas must be placed in a solid hazardous waste bin lined with a heavy-duty polyethylene bag.

  • Liquid Waste (Non-Halogenated): If dissolved in DMSO, Methanol, or THF, dispose of the liquid in a clearly labeled "Non-Halogenated Organic Waste" carboy.

  • Cross-Contamination Prevention: Never mix amine waste with acidic waste streams (e.g., concentrated HCl or Nitric acid) to prevent violent, exothermic salt-formation reactions.

References

  • National Center for Biotechnology Information (PubChem). "4-Methyl-1H-pyrazol-3-amine - CID 12383043". Accessed March 30, 2026.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132". United States Department of Labor.[Link]

  • European Chemicals Agency (ECHA). "Guidance on Information Requirements and Chemical Safety Assessment".[Link]

  • MDPI - Molecules. "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide". Synthesis of pyrazole-based benzenesulfonamides.[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。